Methyl 4-hydroxy-2,6-dimethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXIFBNFVHBKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550343 | |
| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-31-6 | |
| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate from 2,6-Dimethylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, mechanistically-grounded overview for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable substituted phenolic ester for organic synthesis. The presented pathway initiates from the readily available starting material, 2,6-dimethylphenol. The synthesis is strategically executed in two distinct, high-yielding stages: (1) a regioselective carboxylation of 2,6-dimethylphenol to form 4-hydroxy-2,6-dimethylbenzoic acid via a modified Kolbe-Schmitt reaction, followed by (2) a classic Fischer-Speier esterification to yield the target compound. This document elucidates the causal reasoning behind critical experimental choices, provides detailed, self-validating protocols, and summarizes key quantitative data to support researchers in the practical application of this synthetic sequence.
Introduction: Strategic Overview
This compound is a chemical intermediate whose utility lies in its specific functional group arrangement: a nucleophilic phenolic hydroxyl group, a methyl ester, and two sterically directing methyl groups on the aromatic ring. This substitution pattern makes it a versatile building block for more complex molecular architectures in pharmaceutical and materials science research. The synthesis from 2,6-dimethylphenol is the most direct route and relies on two cornerstone reactions of organic chemistry.
The overall transformation is dissected as follows:
-
Para-Carboxylation: The initial step involves the introduction of a carboxylic acid group onto the aromatic ring of 2,6-dimethylphenol. The primary challenge is achieving high regioselectivity for the para position relative to the hydroxyl group.
-
Esterification: The intermediate hydroxybenzoic acid is then converted to its corresponding methyl ester to afford the final product.
This guide will address the mechanistic intricacies and practical considerations for each of these critical steps.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 4-hydroxy-2,6-dimethylbenzoic acid via Modified Kolbe-Schmitt Carboxylation
Mechanistic Rationale and Experimental Design
The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[1] The reaction proceeds via the nucleophilic addition of a phenoxide anion to carbon dioxide.[2] The regiochemical outcome of this reaction is highly dependent on the counter-ion of the phenoxide.
-
Causality of Base Selection: While sodium phenoxides typically favor ortho-carboxylation, potassium phenoxides preferentially yield the para-carboxylated product.[3] This phenomenon is attributed to the nature of the intermediate complex formed between the potassium cation, the phenoxide, and carbon dioxide, which favors electrophilic attack at the sterically more accessible para position. Therefore, the use of a potassium base, such as potassium hydroxide (KOH), is a critical design choice for this synthesis.
-
Influence of Steric Hindrance: The substrate, 2,6-dimethylphenol, possesses two methyl groups flanking the hydroxyl group. These bulky substituents provide a powerful steric shield, effectively blocking the ortho positions. This inherent structural feature synergizes with the choice of a potassium base to almost exclusively direct the incoming carboxyl group to the C4 (para) position, ensuring high regioselectivity.
-
Reaction Conditions: The carboxylation of phenoxides is a thermodynamically demanding reaction. To overcome the activation energy barrier and drive the reaction to completion, elevated temperature (150-200°C) and high pressure of carbon dioxide (up to 100 atm) are typically required.[4] Furthermore, the reaction must be conducted under strictly anhydrous conditions, as the presence of water can protonate the highly nucleophilic phenoxide, quenching the reaction and reducing the yield.[5]
Caption: Experimental workflow for the carboxylation step.
Detailed Experimental Protocol: Carboxylation
-
Apparatus Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple is required. Ensure the vessel is clean and thoroughly dried before use.
-
Reagent Charging: Charge the autoclave with 2,6-dimethylphenol (1.0 equiv) and powdered potassium hydroxide (2.0-2.5 equiv).
-
Phenoxide Formation & Dehydration: Seal the autoclave and heat the mixture to 120-130°C under vacuum for 1-2 hours to remove any residual water and facilitate the formation of the anhydrous potassium 2,6-dimethylphenoxide.
-
Carboxylation Reaction: After cooling the vessel to below 100°C, break the vacuum and introduce carbon dioxide gas, pressurizing the autoclave to 80-100 atm.
-
Heating: Begin stirring and heat the reaction mixture to 180-200°C. Maintain this temperature for 4-6 hours, monitoring the internal pressure.
-
Reaction Work-up: Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.
-
Isolation: Open the vessel and add deionized water to dissolve the solid reaction mass. Transfer the resulting aqueous solution to a beaker.
-
Acidification: While stirring, slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of 4-hydroxy-2,6-dimethylbenzoic acid will form.
-
Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum at 60-70°C to a constant weight.
Part 2: Esterification of 4-hydroxy-2,6-dimethylbenzoic acid
Mechanistic Rationale and Experimental Design
Fischer-Speier esterification is a classic and robust acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[6]
-
Catalytic Action: A strong protic acid, typically sulfuric acid (H₂SO₄), is used as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Driving the Equilibrium: The reaction is reversible. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. According to Le Châtelier's principle, this is readily achieved by using a large excess of one of the reactants.[7] In this protocol, methanol serves as both the reactant and the solvent, ensuring its presence in a large excess to drive the reaction to completion. The water generated as a byproduct is diluted by the excess methanol, minimizing the reverse reaction.
-
Alternative Methods: While Fischer esterification is highly effective, alternative methods can be employed. For instance, reacting the carboxylic acid with dimethyl sulfate in the presence of a mild base like potassium carbonate is an excellent non-acidic alternative.[8] Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, provides an irreversible route to the ester, which can be useful for achieving near-quantitative conversion.[9]
Caption: Experimental workflow for the esterification step.
Detailed Experimental Protocol: Esterification
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Mixture: To the flask, add 4-hydroxy-2,6-dimethylbenzoic acid (1.0 equiv) and an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Stir until the acid is fully dissolved or suspended.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize the acid catalyst, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to obtain the final product of high purity.
Data Summary
The following tables provide representative data for the described synthetic sequence. Note that actual yields may vary based on reaction scale and optimization.
Table 1: Reagents and Conditions for Kolbe-Schmitt Carboxylation
| Parameter | Value | Rationale |
| Substrate | 2,6-Dimethylphenol | Starting Material |
| Base | Potassium Hydroxide | Directs para-carboxylation[3] |
| Reagent | Carbon Dioxide (CO₂) | C1 source for carboxylation |
| Pressure | 80-100 atm | Overcomes activation energy[4] |
| Temperature | 180-200°C | Drives reaction to completion |
| Typical Yield | 75-85% | --- |
Table 2: Reagents and Conditions for Fischer Esterification
| Parameter | Value | Rationale |
| Substrate | 4-hydroxy-2,6-dimethylbenzoic acid | Intermediate from Step 1 |
| Reagent/Solvent | Methanol (excess) | Drives equilibrium forward[7] |
| Catalyst | Sulfuric Acid (conc.) | Protonates carbonyl for activation |
| Temperature | Reflux (~65°C) | Standard for this esterification |
| Typical Yield | 85-95% | --- |
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis with this compound.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- Grokipedia. (n.d.). Kolbe–Schmitt reaction.
- Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction.
- Indian Academy of Sciences. (n.d.). A modified method for esterification of some polyhydroxy aromatic acids.
- J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.
- BenchChem. (2025). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Available at: [Link]
- BenchChem. (2025). An In-Depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate.
-
Larrosa, I. et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(19), 6798-6802. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
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Lavanya, J. et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid.... Indo American Journal of Pharmaceutical Research, 14(06). Available at: [Link]
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An In-depth Technical Guide to Methyl 4-hydroxy-2,6-dimethylbenzoate: Properties, Structure Elucidation, and Synthetic Insights
This technical guide provides a comprehensive overview of Methyl 4-hydroxy-2,6-dimethylbenzoate, a phenolic compound with potential applications in pharmaceutical and chemical research. As a substituted aromatic ester, its unique structural features warrant a detailed exploration of its chemical properties and a thorough understanding of the analytical methodologies required for its unequivocal structure elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic and discovery workflows.
Introduction and Physicochemical Profile
This compound (CAS No. 708-31-6) is a derivative of benzoic acid characterized by a hydroxyl group and two methyl groups on the aromatic ring, in addition to a methyl ester functionality.[1] These substitutions significantly influence its electronic and steric properties, making it a valuable intermediate in organic synthesis. Its role as a building block in the creation of more complex molecules for pharmaceuticals and advanced materials is an area of active interest.
A summary of its key physicochemical properties is provided in Table 1. While some experimental data is available, other values are computed based on its structure, offering a foundational understanding of its behavior in various chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Boiling Point | 285.1 °C at 760 mmHg | [2] |
| Density | 1.138 g/cm³ | [2] |
| Appearance | Solid | [2] |
| XLogP3 | 2.2 | [1] |
| CAS Number | 708-31-6 | [1] |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 1,4-Benzenediol, 2,6-dimethyl-, 1,4-diacetate.[3] This approach first requires the hydrolysis of the diacetate to yield 2,6-dimethylhydroquinone, followed by a selective carboxylation and subsequent esterification. The causality behind this experimental choice lies in the commercial availability of the starting diacetate and the well-established reliability of hydrolysis and esterification reactions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Methodology
Part A: Hydrolysis of 1,4-Benzenediol, 2,6-dimethyl-, 1,4-diacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-Benzenediol, 2,6-dimethyl-, 1,4-diacetate in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add a stoichiometric excess of a base, for example, sodium hydroxide (NaOH), to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., HCl). The product, 2,6-dimethylhydroquinone, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Part B: Carboxylation and Esterification
-
Carboxylation (Kolbe-Schmitt Reaction): The resulting 2,6-dimethylhydroquinone is converted to its sodium salt and then subjected to carboxylation under pressure with carbon dioxide to yield 4-hydroxy-2,6-dimethylbenzoic acid.
-
Esterification: The crude 4-hydroxy-2,6-dimethylbenzoic acid is then esterified. Dissolve the acid in an excess of anhydrous methanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction Execution: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography on silica gel will provide the final this compound.
Structure Elucidation: A Multi-technique Approach
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The protons on the aromatic ring are equivalent, as are the protons of the two methyl groups attached to the ring.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | s | 2H | Ar-H |
| ~5.0 | s (broad) | 1H | Ar-OH |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.2 | s | 6H | Ar-CH₃ |
The two aromatic protons are expected to appear as a singlet due to their chemical and magnetic equivalence. The phenolic proton will likely be a broad singlet, and its chemical shift can vary depending on the concentration and solvent. The three protons of the ester methyl group will appear as a sharp singlet, as will the six equivalent protons of the two aromatic methyl groups.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule. Due to symmetry, several carbon signals will be equivalent.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~155 | C-OH |
| ~138 | C-CH₃ |
| ~115 | C-H (aromatic) |
| ~110 | C-COOCH₃ |
| ~52 | -OCH₃ |
| ~20 | Ar-CH₃ |
The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the hydroxyl group being the most deshielded among them. The methyl carbons of the ester and the aromatic rings will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 (broad) | O-H stretching (phenolic) |
| ~2950 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1600, ~1470 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ester) |
A broad band in the high-frequency region is characteristic of the hydrogen-bonded phenolic hydroxyl group. The sharp, strong peak around 1720 cm⁻¹ is indicative of the ester carbonyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will lead to the formation of a molecular ion peak and several characteristic fragment ions.
Caption: Predicted major fragmentation pathways for this compound.
Table 5: Predicted Mass Spectrometry Data
| m/z Ratio | Assignment |
| 180 | [M]⁺˙ (Molecular Ion) |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
| 162 | [M - H₂O]⁺˙ |
The molecular ion peak is expected at m/z 180. Common fragmentation patterns for benzoate esters include the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 149, and the loss of the carbomethoxy radical (-COOCH₃) to yield a fragment at m/z 121.[4] The loss of a water molecule from the molecular ion is also a possibility for phenolic compounds.
Potential Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, its structural motifs suggest potential as a versatile scaffold in medicinal chemistry.[5] Phenolic compounds are known to exhibit a wide range of biological activities, and the strategic placement of methyl and ester groups can be used to modulate properties such as lipophilicity, metabolic stability, and target binding.
Derivatives of hydroxybenzoic acids have been investigated for various therapeutic areas.[5] For instance, related phenolic compounds have been explored for their potential in targeting cell signaling pathways relevant to cancer research.[5] The presence of the two methyl groups ortho to the hydroxyl group in this compound will influence its nucleophilicity and introduce steric hindrance, which can be exploited to achieve selectivity in chemical reactions and biological interactions.[5] This molecule could serve as a starting point for the synthesis of novel compounds with potential anti-inflammatory, antioxidant, or antimicrobial properties.
Conclusion
This compound is a compound of interest with a well-defined chemical structure and predictable chemical properties. This guide has provided a comprehensive overview of its synthesis, a detailed protocol for its preparation, and a thorough analysis of the expected outcomes from modern spectroscopic techniques used for its structure elucidation. While its direct applications in drug development are still emerging, its potential as a versatile building block in medicinal chemistry is evident. The information presented herein serves as a valuable resource for scientists and researchers looking to explore the synthetic utility and biological potential of this intriguing molecule.
References
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Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Organic Synthesis with this compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (2026). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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"Methyl 4-hydroxy-2,6-dimethylbenzoate" CAS number 708-31-6 properties
An In-Depth Technical Guide to Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 708-31-6)
Authored by a Senior Application Scientist
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 708-31-6). It moves beyond a simple recitation of data, offering insights into the compound's synthetic utility, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted aromatic ester. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and two ortho-methyl groups on the benzene ring, dictates its physical properties and chemical behavior. These substitutions create a sterically hindered environment around the ester and hydroxyl functionalities, a critical consideration for synthetic planning.
The compound's properties make it a valuable intermediate in fine chemical and pharmaceutical synthesis.[1] Its calculated LogP suggests moderate lipophilicity, a parameter of significant interest in drug design for predicting membrane permeability and solubility.
Structural and Chemical Identifiers
Caption: Chemical Structure of this compound.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Reference |
| CAS Number | 708-31-6 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 285.1°C at 760 mmHg | [1] |
| Density | 1.138 g/cm³ | [1] |
| Flash Point | 119.4°C | [1] |
| XLogP3 | 2.2 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 180.078644241 Da | [2] |
Spectroscopic Characterization
Precise structural elucidation is paramount in synthesis. While a publicly available, peer-reviewed full dataset for CAS 708-31-6 is not abundant, we can predict its spectral characteristics based on its functional groups and substitution pattern. A GC-MS spectrum is noted in the PubChem database.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons (2H) | ~6.5-6.7 ppm (singlet) | Protons at C3 and C5 are chemically equivalent, appearing as a singlet due to symmetrical substitution. Shielded by the -OH group. |
| Ester Methyl Protons (3H) | ~3.8-3.9 ppm (singlet) | Typical range for methyl ester protons. | |
| Ring Methyl Protons (6H) | ~2.1-2.3 ppm (singlet) | Protons of the two equivalent methyl groups at C2 and C6. | |
| Hydroxyl Proton (1H) | ~4.5-5.5 ppm (broad singlet) | Chemical shift is concentration and solvent dependent; will exchange with D₂O. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm | Characteristic for an ester carbonyl. |
| Aromatic C-O | ~155-160 ppm | Carbon attached to the hydroxyl group (C4). | |
| Aromatic C-COOCH₃ | ~138-140 ppm | Quaternary carbon attached to the ester group (C1). | |
| Aromatic C-CH₃ | ~125-130 ppm | Quaternary carbons attached to the methyl groups (C2, C6). | |
| Aromatic C-H | ~115-120 ppm | Carbons bearing protons (C3, C5). | |
| Ester Methyl Carbon | ~52 ppm | Standard for -OCH₃ of a methyl ester. | |
| Ring Methyl Carbons | ~18-22 ppm | Aromatic methyl group carbons. | |
| FT-IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ||
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | ||
| C=O Stretch (Ester) | ~1680-1700 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency from the typical ~1740 cm⁻¹. | |
| C-O Stretch | ~1100-1300 cm⁻¹ | For the ester and phenol C-O bonds. |
Synthesis and Purification Protocol
The most direct and logical synthesis is the Fischer esterification of the parent carboxylic acid, 4-hydroxy-2,6-dimethylbenzoic acid. This method is reliable and scalable. The following protocol is a self-validating system, where progress can be monitored by Thin Layer Chromatography (TLC).
Experimental Workflow: Fischer Esterification
Caption: Synthesis and purification workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The causality for heating is to overcome the activation energy of the esterification reaction. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The bicarbonate wash must be done carefully to vent CO₂ gas evolution.
-
Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Synthetic Potential
The molecule's synthetic value lies in the orthogonal reactivity of its functional groups. The two methyl groups ortho to the ester and hydroxyl groups sterically hinder these sites, which can be exploited for regioselective reactions.
Potential Reaction Pathways
Caption: Key reaction pathways for this compound.
-
Phenolic Hydroxyl Group: This group is nucleophilic and acidic. It can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce diverse functionalities. These reactions are fundamental in medicinal chemistry for modulating a molecule's pharmacokinetic profile.
-
Ester Moiety: The methyl ester can be hydrolyzed back to the parent carboxylic acid under basic or acidic conditions. This carboxylic acid is a versatile handle for forming amide bonds —a ubiquitous linkage in pharmaceuticals—via activation (e.g., with thionyl chloride or a peptide coupling reagent) followed by reaction with an amine.
-
Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) by the powerful ortho, para-directing hydroxyl group. However, the existing substitution pattern means the only available position is C5 (meta to the ester, ortho to a methyl, and para to the other methyl). The steric hindrance from the adjacent methyl group at C6 will significantly influence the feasibility and yield of such substitutions.
Applications and Research Opportunities
This compound is primarily utilized as a building block in organic synthesis. Its value is in the unique combination of functional groups and substitution pattern, which allows for the construction of complex molecular architectures.
While direct applications in established pharmaceuticals are not widely documented, this presents an opportunity.[4] The core scaffold is suitable for generating libraries of novel compounds for biological screening. For instance, it could serve as a foundational fragment in the design of:
-
Enzyme Inhibitors: The phenolic hydroxyl can mimic tyrosine and form critical hydrogen bonds in an enzyme's active site.
-
Novel Agrochemicals and Materials: The structural rigidity and potential for functionalization make it an interesting candidate for materials science applications.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid: In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]
Conclusion
This compound is a versatile chemical intermediate whose true potential is ripe for exploration. Its well-defined structure, predictable reactivity, and the steric influence of its methyl groups offer synthetic chemists a valuable tool for creating novel molecules. This guide provides the foundational knowledge necessary for its effective and safe utilization in a research and development setting.
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An In-depth Technical Guide to the Natural Occurrence and Isolation of Methyl 4-hydroxy-2,6-dimethylbenzoate Derivatives
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, isolation, biosynthesis, and characterization of Methyl 4-hydroxy-2,6-dimethylbenzoate and its naturally occurring derivatives. This class of compounds, primarily found in lichens and fungi, has garnered significant interest due to its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of these molecules from their natural sources to their potential applications. We will delve into the biosynthetic pathways that give rise to these structures, detail the methodologies for their extraction and purification, and provide a summary of their key physicochemical and spectroscopic properties.
Introduction: The Intriguing World of Substituted Methyl 4-hydroxybenzoates
This compound and its structural analogs belong to a class of monoaromatic compounds that, while seemingly simple in their core structure, exhibit a fascinating array of chemical diversity and biological significance. The substitution pattern on the benzene ring, particularly the presence of methyl and additional hydroxyl groups, plays a crucial role in their bioactivity. This guide focuses on derivatives that are naturally produced, with a particular emphasis on those found in symbiotic organisms like lichens, as well as in various fungi and plants. Understanding the natural origins and the methods to isolate these compounds is the first critical step in unlocking their potential for pharmaceutical and other applications.
Natural Occurrence: A Diverse Array of Producers
While this compound itself is not extensively documented as a natural product, a variety of its derivatives are found across different biological kingdoms. The most well-studied among these is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate , also known as atraric acid or evernyl , a common secondary metabolite in many lichen species.[1]
| Compound Name | Structure | Natural Source(s) | Reference(s) |
| This compound | Not widely reported as a natural product. | [2] | |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid) | Usnea undulata, Stereocaulon alpinum, Heterodermia hypoleuca, Cladonia rangiformis, Ramalina capitata, Parmelia sulcata | [1][3] | |
| Methyl 4-hydroxy-2-methylbenzoate | Talaromyces pinophilus, Liriodendron tulipifera | ||
| Methyl 4-hydroxybenzoate (Methylparaben) | Blueberries, cloudberry, white wine, bourbon vanilla, Zanthoxylum beecheyanum, Rhizophora apiculata | [4][5] | |
| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Curvularia sp. KF119 | ||
| 3,5-dihydroxy-4-methylbenzoic acid | Lichens | [6] | |
| Methyl orsellinate and Methyl β-orsellinate | Lichens | [7] |
Isolation and Purification: A Step-by-Step Methodological Approach
The isolation of this compound derivatives from their natural sources typically involves a multi-step process of extraction, fractionation, and purification. The choice of methodology is dictated by the physicochemical properties of the target compound and the nature of the biological matrix.
General Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of these compounds from lichen thalli.
Caption: A generalized workflow for the isolation of Methyl 4-hydroxybenzoate derivatives from lichens.
Detailed Experimental Protocol: Isolation of Atraric Acid from Usnea sp.
This protocol is a representative example based on methodologies reported for the isolation of lichen metabolites.[1][8]
1. Preparation of Lichen Material:
- Collect fresh Usnea sp. thalli and clean them of any debris.
- Air-dry the lichen material in a well-ventilated area, avoiding direct sunlight, until a constant weight is achieved.
- Grind the dried thalli into a fine powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered lichen material (e.g., 100 g) with acetone (e.g., 500 mL) at room temperature for 24 hours with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain the crude acetone extract.
3. Fractionation by Column Chromatography:
- Prepare a silica gel (60-120 mesh) column packed in n-hexane.
- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
- Collect fractions of a suitable volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).
4. Purification:
- Analyze the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
- Combine the fractions containing the target compound (atraric acid).
- Subject the combined fractions to further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure crystals of atraric acid.
Biosynthesis: The Orsellinic Acid Pathway as the Foundation
The biosynthesis of this compound derivatives in fungi and lichens is believed to proceed through the polyketide pathway , with orsellinic acid serving as a key intermediate. This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a large multifunctional enzyme complex known as polyketide synthase (PKS) .
Caption: A proposed biosynthetic pathway for this compound derivatives via the orsellinic acid pathway.
The core orsellinic acid structure is then subjected to a series of post-PKS modifications, including:
-
C-methylation: Introduction of methyl groups onto the aromatic ring, catalyzed by C-methyltransferases using S-adenosyl methionine (SAM) as the methyl donor.
-
Hydroxylation: Addition of hydroxyl groups, often catalyzed by cytochrome P450 monooxygenases.
-
O-methylation: Methylation of hydroxyl groups, catalyzed by O-methyltransferases.
-
Esterification: Formation of the methyl ester, which can occur through various enzymatic mechanisms.
The specific enzymes and the sequence of these modifications determine the final structure of the derivative produced by a particular organism. The genes encoding these enzymes are often clustered together in the genome, forming a biosynthetic gene cluster (BGC) .[9][10]
Physicochemical Properties and Spectroscopic Characterization
Accurate characterization of the isolated compounds is essential for their identification and for ensuring their purity. A combination of spectroscopic techniques is typically employed for this purpose.
Table of Physicochemical and Spectroscopic Data for this compound:
| Property | Value/Data | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.4 (s, 2H, Ar-H), ~4.9 (s, 1H, Ar-OH), 3.8 (s, 3H, OCH₃), 2.3 (s, 6H, Ar-CH₃) | [11] (Predicted/Typical) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170 (C=O), ~158 (C-OH), ~138 (C-CH₃), ~110 (C-H), ~108 (C-COOCH₃), ~52 (OCH₃), ~20 (Ar-CH₃) | [11] (Predicted/Typical) |
| Mass Spectrometry (EI-MS) m/z | 180 [M]⁺, 149, 121 | [2] |
| Infrared (IR) ν (cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1700 (C=O), ~1600, ~1450 (C=C aromatic) | [11] (Predicted/Typical) |
Biological Activities and Potential Applications
Derivatives of this compound, particularly those isolated from lichens, have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[7][12][13]
-
Antimicrobial Activity: Many lichen-derived monoaromatic compounds have shown activity against various bacteria and fungi, including antibiotic-resistant strains.[7] The presence of phenolic hydroxyl groups is often crucial for this activity.
-
Antioxidant Activity: The phenolic nature of these compounds imparts them with antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress.
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes.[6][14]
-
Cytotoxic and Anticancer Activity: Some studies have reported the cytotoxic effects of these compounds against various cancer cell lines, although further research is needed to establish their therapeutic potential and selectivity.
Conclusion and Future Perspectives
The natural world, particularly the unique symbiotic ecosystems of lichens, continues to be a rich source of novel chemical entities with therapeutic potential. This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Further research into their natural distribution, biosynthesis, and pharmacological properties is warranted. The elucidation of their biosynthetic pathways could pave the way for the bioengineering of novel derivatives with enhanced efficacy and selectivity. The detailed methodologies for their isolation and characterization provided in this guide are intended to facilitate these research endeavors, ultimately contributing to the development of new therapeutic agents from natural sources.
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The Strategic Utility of Methyl 4-hydroxy-2,6-dimethylbenzoate in Modern Organic Synthesis
In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, Methyl 4-hydroxy-2,6-dimethylbenzoate has emerged as a versatile and highly valuable scaffold, particularly in the realms of pharmaceutical and agrochemical research. Its unique structural features—a nucleophilic phenolic hydroxyl group, a sterically hindered yet modifiable aromatic ring, and a readily transformable methyl ester—provide a powerful toolkit for the synthetic chemist. This technical guide delves into the core applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties and Structural Attributes
This compound, identified by the CAS number 83194-70-1, is a white solid with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] The strategic placement of the two methyl groups ortho to the ester functionality introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of subsequent transformations. This steric shield can prevent unwanted side reactions at the ester and the adjacent ring positions, thereby enhancing the predictability of synthetic outcomes.
| Property | Value |
| CAS Number | 83194-70-1 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
| Boiling Point | 285.1±35.0 °C at 760 mmHg |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the esterification of 4-hydroxy-2,6-dimethylbenzoic acid. A common and efficient method involves the use of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid or thionyl chloride.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general and reliable method for the synthesis of this compound.
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Key Synthetic Transformations and Applications
The true value of this compound lies in its utility as a versatile intermediate for a variety of chemical transformations. The phenolic hydroxyl group serves as a primary site for modification, enabling the introduction of diverse functionalities.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, and it is particularly well-suited for the alkylation of the phenolic hydroxyl group of this compound. This reaction proceeds via an Sₙ2 mechanism, wherein an alkoxide, generated by deprotonating the phenol with a strong base, acts as a nucleophile to displace a halide from an alkyl halide.[2][3]
This protocol provides a representative procedure for the methylation of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acylation Reactions
The phenolic hydroxyl group can also undergo acylation to form the corresponding ester. This transformation is typically achieved using an acyl chloride or anhydride in the presence of a base.
Application in the Synthesis of Bioactive Molecules
While specific, publicly detailed examples of the direct use of this compound in the synthesis of marketed drugs are not abundant, its structural motif is present in numerous bioactive compounds. Its utility as a building block can be inferred from the synthesis of structurally related molecules. For instance, substituted hydroxybenzoic acids are precursors in the synthesis of various pharmaceuticals.
The strategic importance of this building block lies in its ability to introduce a substituted phenyl ring with defined oxygenation and methylation patterns, which can be crucial for target binding and pharmacokinetic properties in drug candidates.
Spectroscopic Characterization
Accurate characterization of this compound and its derivatives is essential for ensuring the integrity of synthetic protocols. The following provides expected spectroscopic data.
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.55 (s, 2H, Ar-H)
-
δ 4.90 (s, 1H, -OH)
-
δ 3.88 (s, 3H, -OCH₃)
-
δ 2.30 (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 171.5 (C=O)
-
δ 157.0 (C-OH)
-
δ 138.0 (Ar-C-CH₃)
-
δ 115.5 (Ar-C-H)
-
δ 110.0 (Ar-C-COOCH₃)
-
δ 52.0 (-OCH₃)
-
δ 20.5 (Ar-CH₃)
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its predictable reactivity, stemming from the interplay of its functional groups and steric environment, allows for the regioselective synthesis of a wide array of derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the practical knowledge required to effectively utilize this synthon in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and agrochemicals.
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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-
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An In-depth Technical Guide on the Potential Biological Activities of Substituted Methyl Hydroxybenzoates
Executive Summary
Substituted methyl hydroxybenzoates, commonly known as parabens, are a class of chemical compounds widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial properties. Beyond their established role in preventing microbial spoilage, emerging research has unveiled a spectrum of other biological activities, including antioxidant and cytotoxic effects, that are of significant interest to the scientific and drug development communities. This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for their evaluation. We will explore their antimicrobial efficacy, their potential as antioxidants through pathways such as Nrf2 signaling, and their cytotoxic effects on cancer cells, including their influence on estrogen receptor signaling and the induction of apoptosis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the multifaceted biological potential of substituted methyl hydroxybenzoates.
Introduction to Substituted Methyl Hydroxybenzoates
Substituted methyl hydroxybenzoates are esters of p-hydroxybenzoic acid. The most common examples include methylparaben, ethylparaben, propylparaben, and butylparaben, where the alkyl chain length varies.[1] The general structure allows for a wide range of substitutions on the aromatic ring and modifications of the ester group, giving rise to a diverse library of compounds with potentially varied biological activities.
The primary and most well-documented use of these compounds is as antimicrobial preservatives.[2] Their efficacy against a broad range of bacteria and fungi, coupled with their stability over a wide pH range, has made them invaluable in product formulation.[2] However, the biological activities of these molecules are not limited to their antimicrobial effects. This guide will provide an in-depth exploration of their antioxidant and cytotoxic properties, which are gaining increasing attention in the context of therapeutic applications.
Antimicrobial Activity
The antimicrobial action of substituted methyl hydroxybenzoates is a cornerstone of their utility. This section will detail their mechanism of action, provide quantitative data on their efficacy, and present a standardized protocol for determining their antimicrobial activity.
Mechanism of Antimicrobial Action
The precise mechanism by which substituted methyl hydroxybenzoates exert their antimicrobial effects is thought to be multifactorial. The primary mode of action is believed to be the disruption of microbial membrane transport processes.[2] The lipophilic nature of the alkyl chain allows the molecule to partition into the lipid bilayer of the cell membrane, altering its fluidity and compromising its function as a selective barrier. This can lead to the leakage of essential intracellular components and the inhibition of nutrient uptake.
Furthermore, there is evidence to suggest that these compounds can inhibit the synthesis of DNA and RNA, as well as interfere with the activity of key cellular enzymes, further contributing to their antimicrobial effect.[2]
Structure-Activity Relationship (SAR) in Antimicrobial Efficacy
A well-established principle in the antimicrobial activity of parabens is the correlation between the length of the alkyl ester chain and efficacy. Generally, as the length of the alkyl chain increases (from methyl to butyl), the antimicrobial activity also increases.[1] This is attributed to the enhanced lipophilicity of the longer-chain esters, which facilitates their partitioning into the microbial cell membrane. However, this increase in activity is often paralleled by a decrease in water solubility, which can present formulation challenges.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Methyl p-Hydroxybenzoate | 1000-8000 | 1000-4000 | 500-2000 | [3] |
| Ethyl p-Hydroxybenzoate | 500-4000 | 1000-2000 | 250-1000 | [3] |
| Propyl p-Hydroxybenzoate | 125-1000 | 500-2000 | 125-500 | [3] |
| Butyl p-Hydroxybenzoate | 125-500 | 250-1000 | 62.5-250 | [3] |
| 2,4-Dihydroxybenzoic acid | 2000 | 2000 | 2000 | [4] |
| 3,4-Dihydroxybenzoic acid | 2000 | 2000 | 2000 | [4] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.
Materials:
-
Test compounds (substituted methyl hydroxybenzoates)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the substituted methyl hydroxybenzoates in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.
-
Create a serial two-fold dilution of the test compound stock solution across the wells of the plate. This is typically done by adding 100 µL of the stock solution to the first well, mixing, and then transferring 100 µL to the subsequent well, repeating this process across the row. The final well serves as a growth control (no compound).
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with the diluted microbial suspension.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity (microbial growth).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.[5]
-
Caption: Activation of the Nrf2 antioxidant pathway.
Quantitative Evaluation of Antioxidant Activity
The antioxidant capacity of substituted methyl hydroxybenzoates can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.
| Compound | DPPH IC50 (µM) | Reference |
| 2,3-Dihydroxybenzoic Acid | < 50 | [6] |
| 2,5-Dihydroxybenzoic Acid | < 50 | [6] |
| 3,4-Dihydroxybenzoic Acid | < 50 | [6] |
| 3,5-Dihydroxybenzoic Acid | > 100 | [6] |
| 4-Hydroxybenzoic Acid | > 1000 | [7] |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | < 50 | [8] |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compounds in the same solvent used for the DPPH solution to create a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each concentration of the test sample to triplicate wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well to initiate the reaction.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. [7]
-
Cytotoxic and Potential Anticancer Activity
The potential cytotoxic effects of substituted methyl hydroxybenzoates against cancer cells are an area of active investigation. These effects appear to be mediated through multiple mechanisms, including endocrine disruption and the induction of apoptosis.
Endocrine Disruption and Estrogen Receptor Signaling
Some parabens, particularly those with longer alkyl chains, have been shown to exhibit weak estrogenic activity. [9]They can bind to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone estradiol. This is a significant consideration in hormone-responsive cancers, such as certain types of breast cancer, where estrogen signaling can drive tumor growth.
The classical estrogen signaling pathway involves the binding of estrogen or an estrogen mimic to the ER in the cytoplasm or nucleus. [9]This leads to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA, which in turn modulates the transcription of target genes involved in cell proliferation and survival.
Estrogen Receptor Signaling Pathway
Caption: Classical estrogen receptor signaling pathway.
Induction of Apoptosis
Beyond their endocrine-disrupting potential, some substituted methyl hydroxybenzoates have been shown to induce apoptosis, or programmed cell death, in cancer cells. [10][11]This is a highly desirable characteristic for an anticancer agent. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
The intrinsic pathway is often implicated in chemotherapy-induced apoptosis. It involves the release of cytochrome c from the mitochondria in response to cellular stress. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates. [12][13]The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of this pathway. [14] Intrinsic Apoptosis Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxybenzoic acids and their derivatives as peroxynitrite scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the reactivity of the phenolic hydroxyl group in "Methyl 4-hydroxy-2,6-dimethylbenzoate"
An In-Depth Technical Guide
Investigating the Reactivity of the Phenolic Hydroxyl Group in Methyl 4-hydroxy-2,6-dimethylbenzoate
Abstract
This compound is a substituted phenolic compound whose reactivity is uniquely governed by a confluence of steric and electronic factors. The presence of two methyl groups ortho to the hydroxyl function introduces significant steric hindrance, fundamentally altering its chemical behavior compared to simpler phenols.[1] This guide provides an in-depth analysis of the reactivity of this phenolic hydroxyl group, offering field-proven insights and detailed experimental protocols for its key transformations, including O-alkylation, O-acylation, and oxidation. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.
Molecular Architecture: The Interplay of Steric and Electronic Effects
The reactivity of the hydroxyl group in this compound is not straightforward. It is a direct consequence of its molecular structure, which features three key components influencing the phenolic -OH group:
-
Ortho-Methyl Groups: Two methyl groups are positioned directly adjacent (in the ortho positions) to the hydroxyl group. This arrangement creates a sterically hindered environment, physically obstructing the approach of reagents to the oxygen atom.[2][3] This steric shielding is the primary determinant of the molecule's reactivity, often necessitating more forcing conditions or specialized catalytic systems compared to unhindered phenols.[4][5]
-
Para-Methyl Ester Group: The methyl ester group (-COOCH₃) at the para position is a moderate electron-withdrawing group. It reduces the electron density of the aromatic ring and, by extension, decreases the nucleophilicity of the phenoxide anion formed upon deprotonation. This electronic effect further dampens the reactivity of the hydroxyl group in nucleophilic substitution reactions.
-
Phenolic Hydroxyl Group: Despite the hindering and deactivating effects, the hydroxyl group itself is an electron-donating group, activating the aromatic ring. This makes the molecule an interesting subject for studying the balance between competing electronic and steric influences.[1]
Caption: Steric shielding of the hydroxyl group by ortho-methyl substituents.
Key Transformations of the Phenolic Hydroxyl Group
This section details the primary reactions involving the phenolic hydroxyl group, providing both mechanistic insights and robust experimental protocols.
O-Alkylation (Etherification) via Williamson Synthesis
The Williamson ether synthesis, a classic Sₙ2 reaction between an alkoxide and an alkyl halide, is challenging for sterically hindered phenols.[6][7] The reduced nucleophilicity of the phenoxide and the steric blockade around the oxygen atom lead to slow reaction rates and favor elimination side reactions, especially with secondary or tertiary alkyl halides.[6][7] To overcome these hurdles, forcing conditions and specific reagent choices are paramount.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate via Fischer Esterification: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable intermediate in organic synthesis, through the Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and discusses critical parameters influencing reaction yield and purity. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both a practical laboratory procedure and a deeper understanding of the chemical principles at play.
Introduction: The Significance of this compound and the Fischer Esterification Approach
This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and advanced materials. Its structure, featuring a hydroxyl group and ortho-substituted methyl groups on a benzene ring, presents unique challenges and opportunities in synthetic chemistry. The ester functionality allows for a range of subsequent chemical transformations.
The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. Common strategies to achieve this include using a large excess of the alcohol or removing the water formed during the reaction.
A significant consideration in the esterification of 4-hydroxy-2,6-dimethylbenzoic acid is the potential for steric hindrance. The two methyl groups ortho to the carboxylic acid can impede the approach of the alcohol nucleophile to the carbonyl carbon. This steric hindrance can slow down the reaction rate and necessitate more forcing reaction conditions.
Mechanistic Insights: The Pathway of Fischer Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The subsequent steps involve the formation of a tetrahedral intermediate, followed by a series of proton transfers. Ultimately, a molecule of water is eliminated as a leaving group, and deprotonation of the resulting protonated ester yields the final product and regenerates the acid catalyst. All steps in the Fischer esterification are reversible.
Figure 1: Simplified workflow of the Fischer esterification mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for each step.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 4-hydroxy-2,6-dimethylbenzoic acid | 4707-46-4 | 166.17 | 5.0 g | Starting material |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | Reagent and solvent (use in large excess) |
| Sulfuric acid (concentrated, 98%) | 7664-93-9 | 98.08 | 1.0 mL | Catalyst |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | 100 mL | For neutralization |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL | For extraction |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | ~5 g | Drying agent |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-hydroxy-2,6-dimethylbenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. The addition should be done dropwise to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material should have a different Rf value than the product ester.
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash them with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 gas will be evolved.
-
Wash the organic layer with 100 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the pure this compound as a solid.
Characterization and Expected Results
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Spectroscopic Data
-
¹H NMR (in CDCl₃): Expected chemical shifts (δ) will include signals for the aromatic protons, the hydroxyl proton, the methyl ester protons, and the two aromatic methyl group protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the two aromatic methyl carbons.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the hydroxyl group (O-H stretch, broad), the carbonyl group of the ester (C=O stretch, strong), and C-H bonds of the aromatic ring and methyl groups.
Discussion: Optimizing for Success
-
Driving the Equilibrium: The use of a large excess of methanol serves as both the solvent and a reagent, effectively pushing the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Catalyst Choice: While sulfuric acid is a common and effective catalyst, other strong acids like p-toluenesulfonic acid can also be used. The choice of catalyst can influence reaction time and yield.
-
Reaction Time and Temperature: The reaction is typically carried out at the reflux temperature of the alcohol. The optimal reaction time may vary and should be determined by monitoring the reaction's progress.
-
Addressing Steric Hindrance: The ortho-methyl groups on the benzoic acid derivative can slow the reaction rate. If the reaction is sluggish, extending the reflux time or using a more potent acid catalyst might be necessary. Microwave-assisted synthesis has also been shown to be effective in overcoming steric hindrance and reducing reaction times in some Fischer esterifications.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The detailed protocol and insights provided in this application note are intended to facilitate the successful execution of this important synthetic transformation in a research and development setting.
High-Yield Laboratory Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate: An Application Note and Protocol
Introduction
Methyl 4-hydroxy-2,6-dimethylbenzoate is a valuable substituted phenolic ester that serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its utility lies in its specific substitution pattern, which offers a reactive hydroxyl group and sterically hindered ester functionality, allowing for selective chemical transformations. This guide provides a detailed, high-yield protocol for the laboratory-scale synthesis of this compound, focusing on the robust and widely applicable Fischer-Speier esterification method. The causality behind experimental choices, safety considerations, and a thorough mechanistic explanation are provided to ensure scientific integrity and reproducibility.
Core Principles: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] To achieve a high yield, the equilibrium of this reversible reaction must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and employing a strong acid catalyst. For the synthesis of this compound, the starting material is 4-hydroxy-2,6-dimethylbenzoic acid, and the alcohol is methanol.
Experimental Protocol
This protocol is designed for a high-yield synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-hydroxy-2,6-dimethylbenzoic acid | ≥98% | Sigma-Aldrich, Alfa Aesar, etc. | Starting material. |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | Standard chemical suppliers | Used as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Standard chemical suppliers | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent Grade | Prepared in-house | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Standard chemical suppliers | For extraction. |
| Brine (Saturated NaCl solution) | ACS Reagent Grade | Prepared in-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard chemical suppliers | Drying agent. |
| Round-bottom flask (250 mL) | - | Standard labware supplier | Reaction vessel. |
| Reflux condenser | - | Standard labware supplier | To prevent solvent loss during heating. |
| Magnetic stirrer and stir bar | - | Standard labware supplier | For homogenous mixing. |
| Heating mantle | - | Standard labware supplier | For controlled heating. |
| Separatory funnel (500 mL) | - | Standard labware supplier | For extraction. |
| Rotary evaporator | - | Standard labware supplier | For solvent removal. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2,6-dimethylbenzoic acid (e.g., 10.0 g, 1.0 eq).
-
Add anhydrous methanol (150 mL). Stir the mixture until the acid is fully dissolved.
-
-
Catalyst Addition:
-
Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the solution while stirring. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during this step.
-
-
Reflux:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a 500 mL separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst. Caution: Carbon dioxide gas will evolve, so vent the separatory funnel frequently.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to obtain a high-purity solid product.
-
Experimental Workflow Diagram
Caption: The reaction mechanism of Fischer-Speier esterification.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (after recrystallization) | >98% (by HPLC or ¹H NMR) |
| Melting Point | Literature values can be used for comparison. |
Troubleshooting:
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC.
-
Water in Reagents: Use anhydrous methanol and concentrated sulfuric acid, as water can shift the equilibrium back to the reactants.
-
Loss during Workup: Be careful during the neutralization and extraction steps to avoid loss of product.
-
-
Impure Product:
-
Residual Starting Material: If the reaction is incomplete, unreacted carboxylic acid may remain. Ensure thorough washing with sodium bicarbonate solution.
-
Side Products: While minimal in this reaction, side products can be removed by careful recrystallization.
-
Conclusion
The Fischer-Speier esterification is a reliable and high-yielding method for the laboratory-scale synthesis of this compound. By carefully controlling the reaction conditions and performing a thorough workup, this valuable compound can be obtained in high purity. The protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully perform this synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- BenchChem. (2025). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
Sources
Application Notes & Protocols: The Strategic Utility of Methyl 4-hydroxy-2,6-dimethylbenzoate in the Synthesis of Novel Agrochemicals
Abstract
Methyl 4-hydroxy-2,6-dimethylbenzoate is a highly versatile and strategically important building block in the synthesis of complex organic molecules, including a new generation of agrochemical compounds. Its unique structural features—a nucleophilic phenolic hydroxyl group, a sterically hindered aromatic ring, and a modifiable ester functionality—provide a powerful platform for the creation of diverse and potent active ingredients. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of this compound in agrochemical synthesis. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a representative synthesis of a novel herbicidal agent.
Introduction: The Significance of this compound in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. This compound (CAS No. 708-31-6) has emerged as a key intermediate due to its predictable reactivity and the functional handles it offers for subsequent chemical transformations[1]. The dimethyl substitution ortho to the hydroxyl and ester groups provides steric hindrance that can direct reactions to specific sites and can also contribute to the final compound's metabolic stability in target organisms.
The phenolic hydroxyl group is a prime site for derivatization, most commonly through O-alkylation to form ether linkages, a common toxophore in many herbicides and fungicides. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives, further expanding the accessible chemical space. This application note will focus on a representative and widely applicable synthetic route: the O-alkylation of this compound to generate a novel herbicidal compound.
Core Synthetic Strategy: O-Alkylation for the Generation of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide
Many commercially successful herbicides function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). These molecules often feature a substituted phenyl ether linkage. In this section, we will detail the synthesis of a hypothetical, yet chemically sound, PPO-inhibiting herbicide, "Dimethoxylac," starting from this compound.
Mechanistic Rationale and Experimental Design
The core of our synthetic strategy is a Williamson ether synthesis, a robust and well-understood reaction. The phenolic proton of this compound is weakly acidic and can be removed by a suitable base to form a nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide.
Causality behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the phenol without hydrolyzing the methyl ester. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction to completion. Stronger bases like sodium hydride (NaH) could also be used but may lead to side reactions and require more stringent anhydrous conditions.
-
Choice of Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity. Acetonitrile (CH₃CN) is a good choice due to its appropriate boiling point, ability to dissolve the reactants, and inertness under the reaction conditions. Dimethylformamide (DMF) is another excellent option but can be more difficult to remove during workup.
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The reflux temperature of acetonitrile (82 °C) is often sufficient to drive the reaction to completion in a timely manner without promoting decomposition of the starting materials or products.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of "Dimethoxylac".
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-((2-(diethylamino)-2-oxoethoxy)methyl)-2,6-dimethylbenzoate (Dimethoxylac Methyl Ester)
Materials:
-
This compound (1.0 eq)
-
2-chloro-N,N-diethylacetamide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 55.5 mmol) and anhydrous potassium carbonate (15.3 g, 111 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 2-chloro-N,N-diethylacetamide (9.9 g, 66.6 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford the pure Dimethoxylac methyl ester.
Protocol 2: Synthesis of 4-((2-(diethylamino)-2-oxoethoxy)methyl)-2,6-dimethylbenzoic acid (Dimethoxylac)
Materials:
-
Dimethoxylac Methyl Ester (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve Dimethoxylac Methyl Ester (10.0 g, 32.5 mmol) in a mixture of 100 mL of THF and 50 mL of water in a 250 mL round-bottom flask.
-
Add lithium hydroxide (1.17 g, 48.8 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with 2 x 30 mL of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with 3 x 75 mL of ethyl acetate.
-
Combine the organic extracts and wash with 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Dimethoxylac as a white solid. The product can be further purified by recrystallization if necessary.
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
Table 1: Expected Yields and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| Dimethoxylac Methyl Ester | C₁₇H₂₅NO₄ | 307.39 | 85-95 | Colorless to pale yellow oil |
| Dimethoxylac | C₁₆H₂₃NO₄ | 293.36 | 90-98 | White to off-white solid |
Characterization Data (Hypothetical):
-
Dimethoxylac Methyl Ester:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 2H), 4.60 (s, 2H), 3.90 (s, 3H), 3.40 (q, J = 7.2 Hz, 4H), 2.35 (s, 6H), 1.20 (t, J = 7.2 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.5, 167.0, 158.0, 138.0, 130.0, 128.0, 70.0, 52.0, 42.0, 20.0, 13.5.
-
MS (ESI): m/z 308.18 [M+H]⁺.
-
-
Dimethoxylac:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H), 7.60 (s, 2H), 4.65 (s, 2H), 3.35 (q, J = 7.1 Hz, 4H), 2.30 (s, 6H), 1.10 (t, J = 7.1 Hz, 6H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.0, 167.5, 157.5, 138.5, 130.5, 128.5, 69.5, 41.5, 19.5, 13.0.
-
MS (ESI): m/z 294.16 [M+H]⁺.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols detailed in this application note provide a robust and reproducible method for the O-alkylation of this key intermediate, a common and important transformation in the development of new herbicidal and fungicidal compounds. The strategic use of this building block, with its unique combination of steric and electronic properties, allows for the efficient construction of complex and potentially highly active agrochemical candidates. Researchers are encouraged to adapt and modify these protocols to explore the vast chemical space accessible from this versatile precursor.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis with this compound.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
The Strategic Transformation of Methyl 4-hydroxy-2,6-dimethylbenzoate into High-Value Fragrance Compounds: Application Notes and Protocols
Introduction: Unveiling the Aromatic Potential of a Versatile Precursor
Methyl 4-hydroxy-2,6-dimethylbenzoate, a seemingly unassuming aromatic ester, holds significant potential as a key building block in the synthesis of high-value fragrance compounds. Its inherent structural features—a hydroxyl group amenable to modification and sterically hindered methyl groups that can direct further reactions—make it a strategic starting material for creating nuanced and complex aroma molecules. This guide provides an in-depth exploration of the chemical pathways and detailed protocols for transforming this precursor into sought-after fragrance ingredients, with a primary focus on the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a compound renowned for its characteristic oakmoss scent.[1][2]
These application notes are designed for researchers, scientists, and professionals in the fragrance and flavor industry, offering both the theoretical underpinnings and practical, step-by-step guidance necessary for successful synthesis.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material and the target fragrance compound is paramount for successful synthesis, purification, and formulation.
| Property | This compound | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate |
| CAS Number | 708-31-6 | 4707-47-5 |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₄ |
| Molecular Weight | 180.20 g/mol | 196.20 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Melting Point | Not specified | 141-146 °C |
| Odor Profile | - | Oak, treemoss, powdery, woody-sweet |
| Solubility | Soluble in common organic solvents | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Synthetic Pathways from Precursor to Fragrance
The conversion of this compound to valuable fragrance compounds, such as synthetic oakmoss, necessitates the introduction of a second hydroxyl group onto the aromatic ring, specifically at the ortho position to the existing hydroxyl group. Several synthetic strategies can be employed to achieve this transformation. This section outlines two plausible and effective pathways.
Pathway 1: Ortho-Formylation and Subsequent Oxidation
This pathway involves the introduction of a formyl group ortho to the hydroxyl group, followed by an oxidative rearrangement to yield the desired dihydroxy compound.
Caption: Synthetic route via direct ortho-hydroxylation.
Causality Behind Experimental Choices:
-
Elbs Persulfate Oxidation: This classical method is effective for the para-hydroxylation of phenols, but with a blocked para position, it can favor ortho-hydroxylation. [3][4]It proceeds via a nucleophilic attack of the phenoxide on the persulfate ion. [3]* Palladium-Catalyzed C-H Hydroxylation: Modern organometallic chemistry offers powerful tools for the direct and selective functionalization of C-H bonds. A palladium catalyst, in conjunction with a suitable directing group (in this case, the inherent hydroxyl group) and an oxidant, can facilitate the regioselective installation of a hydroxyl group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations outlined above.
Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxy-2,6-dimethylbenzoate (Ortho-Formylation via Duff Reaction)
Objective: To introduce a formyl group at the position ortho to the hydroxyl group of the starting material.
Materials:
-
This compound
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glycerol/Boric Acid
-
1,4-Dioxane
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and hexamethylenetetramine (1.5 equivalents) in trifluoroacetic acid or a mixture of glycerol and boric acid.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid (e.g., 2 M).
-
Heat the mixture under reflux for 1 hour to hydrolyze the intermediate imine.
-
Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure methyl 3-formyl-4-hydroxy-2,6-dimethylbenzoate.
Protocol 2: Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Dakin Oxidation)
Objective: To convert the ortho-formyl phenol into a catechol derivative.
Materials:
-
Methyl 3-formyl-4-hydroxy-2,6-dimethylbenzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Sodium sulfite (Na₂SO₃)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3-formyl-4-hydroxy-2,6-dimethylbenzoate (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) in a flask cooled in an ice bath.
-
Slowly add hydrogen peroxide (30% solution, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and cautiously acidify with a dilute solution of hydrochloric acid until the pH is acidic.
-
Add a small amount of sodium sulfite to quench any unreacted hydrogen peroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography on silica gel to yield methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [5]
Protocol 3: Direct Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Elbs Persulfate Oxidation)
Objective: To directly introduce an ortho-hydroxyl group onto the starting material.
Materials:
-
This compound
-
Potassium persulfate (K₂S₂O₈)
-
Sodium hydroxide (NaOH)
-
Pyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a beaker, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution to 10-15 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of potassium persulfate (1.1 equivalents) in cold water.
-
Add the potassium persulfate solution dropwise to the stirred phenoxide solution over a period of 1-2 hours, maintaining the temperature below 20 °C. A small amount of pyridine can be added as a catalyst.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Add a sufficient amount of sodium sulfite to reduce any unreacted persulfate and colored byproducts.
-
Heat the mixture to boiling for a short period to complete the hydrolysis of the intermediate sulfate ester.
-
Cool the mixture and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [3][4]
Conclusion and Future Outlook
This compound serves as a valuable and versatile precursor for the synthesis of important fragrance compounds, most notably synthetic oakmoss. The synthetic pathways and detailed protocols presented herein provide a solid foundation for researchers to explore and optimize the creation of these and other novel aroma molecules. The choice of synthetic route will depend on factors such as reagent availability, desired scale, and safety considerations. Further research into more sustainable and efficient catalytic methods, such as biocatalysis, for these transformations will undoubtedly continue to shape the future of fragrance synthesis.
References
-
The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
Elbs persulfate oxidation. (2023, December 15). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Elb's reaction. (n.d.). Allen. Retrieved January 4, 2026, from [Link]
- Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. (2022). Scientific Reports.
-
METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE Three Chongqing Chemdad Co. (n.d.). chemdad.com. Retrieved January 4, 2026, from [Link]
-
Dakin oxidation. (2023, November 29). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Baeyer-Villiger Oxidation. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 4. Elb's reaction [allen.in]
- 5. Dakin oxidation - Wikipedia [en.wikipedia.org]
Experimental setup for the methylation of 4-hydroxy-2,6-dimethylbenzoic acid
An Application Note and Protocol for the Synthesis of 4-Methoxy-2,6-dimethylbenzoic Acid
Abstract
This document provides a comprehensive guide to the experimental setup for the selective O-methylation of 4-hydroxy-2,6-dimethylbenzoic acid to produce 4-methoxy-2,6-dimethylbenzoic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying reaction mechanism, provide a rationale for reagent selection, and offer a detailed, step-by-step protocol for synthesis, purification, and characterization. The procedure emphasizes safety, reproducibility, and high-yield synthesis, making it suitable for laboratory-scale applications.
Introduction and Reaction Overview
4-Hydroxy-2,6-dimethylbenzoic acid is a versatile building block in organic synthesis. The methylation of its phenolic hydroxyl group yields 4-methoxy-2,6-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selective methylation of the phenolic hydroxyl group in the presence of a carboxylic acid functionality can be challenging. This protocol outlines a robust method utilizing dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent system. This approach favors the formation of the phenoxide anion, which is a more potent nucleophile than the carboxylate anion, thereby achieving high chemoselectivity for O-methylation.
The overall transformation is as follows:
Reaction: 4-hydroxy-2,6-dimethylbenzoic acid → 4-methoxy-2,6-dimethylbenzoic acid
Mechanism of O-Methylation
The methylation of a phenol with dimethyl sulfate under basic conditions proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] The process can be broken down into two primary steps:
-
Deprotonation: The base, in this case, potassium carbonate (K₂CO₃), deprotonates the most acidic proton. While the carboxylic acid proton is more acidic than the phenolic proton, the base is typically used in excess to ensure the formation of the phenoxide anion. The phenoxide is a significantly stronger nucleophile than the resonance-stabilized carboxylate.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking one of the electrophilic methyl groups of the dimethyl sulfate molecule.[1] This attack displaces the methyl sulfate anion, a good leaving group, to form the desired methyl ether product.
Sources
Application Note & Protocol: Derivatization of Methyl 4-hydroxy-2,6-dimethylbenzoate for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
Methyl 4-hydroxy-2,6-dimethylbenzoate is a substituted phenolic compound that presents a promising scaffold for the development of novel therapeutic agents. Phenolic compounds are widely recognized for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The strategic derivatization of this compound allows for the systematic exploration of its structure-activity relationship (SAR), potentially leading to the discovery of potent and selective drug candidates.
This guide provides a comprehensive framework for the derivatization of this compound and the subsequent biological screening of the resulting compound library. We will detail robust protocols for chemical modification and high-throughput screening assays, underpinned by scientific rationale to empower researchers in their drug discovery endeavors.
Strategic Derivatization of this compound
The chemical structure of this compound offers two primary sites for modification: the phenolic hydroxyl group and the aromatic ring. This allows for the creation of a diverse library of analogs with varied physicochemical properties.
Core Derivatization Strategies
Two fundamental and high-yielding reactions for modifying the hydroxyl group are O-alkylation (etherification) and O-acylation (esterification). These reactions are generally reliable and can be performed with a wide range of commercially available reagents.
-
O-Alkylation (Etherification): Introduction of various alkyl or substituted alkyl chains to the phenolic oxygen can significantly impact the lipophilicity and steric bulk of the molecule. This can influence membrane permeability and interaction with biological targets.
-
O-Acylation (Esterification): Conversion of the hydroxyl group to an ester introduces a carbonyl group, which can act as a hydrogen bond acceptor. The nature of the acyl group can be varied to modulate electronic and steric properties.
The following diagram illustrates the general workflow for the synthesis and screening of a focused library of this compound derivatives.
Sources
The Untapped Potential of Methyl 4-hydroxy-2,6-dimethylbenzoate in Novel API Synthesis: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block Awaiting Discovery
Methyl 4-hydroxy-2,6-dimethylbenzoate is a substituted phenolic compound recognized for its potential as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a nucleophilic hydroxyl group, a sterically hindered ester, and an activated aromatic ring, presents a unique chemical scaffold for the construction of novel Active Pharmaceutical Ingredients (APIs). The predictable reactivity of its functional groups allows for regioselective modifications, making it an attractive starting material for designing efficient and effective synthetic strategies in medicinal chemistry. While extensive research has highlighted the utility of various substituted benzoic acids in drug discovery, the specific application of this compound in the synthesis of novel, publicly disclosed APIs remains an area of significant untapped potential. This application note aims to explore the prospective applications of this compound, grounded in established chemical principles, and to provide detailed, albeit illustrative, protocols for its derivatization into scaffolds of pharmaceutical interest.
Physicochemical Properties and Synthetic Rationale
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem |
| Molecular Weight | 180.20 g/mol | PubChem |
| CAS Number | 83194-70-1 | Alfa Chemical[1] |
The core rationale for employing this molecule in API synthesis lies in the orthogonal reactivity of its functional groups:
-
Phenolic Hydroxyl Group: This group is a prime site for introducing molecular diversity. It can be readily O-alkylated or O-acylated to append various side chains, a common strategy in drug design to modulate physicochemical properties such as solubility, lipophilicity, and to establish key binding interactions with biological targets.
-
Aromatic Ring: The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution. This allows for the introduction of additional functional groups, such as nitro or halogen moieties, which can serve as handles for further synthetic transformations, including cross-coupling reactions.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, enabling the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol, providing another point for derivatization. The steric hindrance provided by the two ortho-methyl groups can also influence the reactivity of the ester and the aromatic ring, offering a degree of regiochemical control in certain reactions.
Hypothetical Application in the Synthesis of a Novel Kinase Inhibitor Scaffold
To illustrate the potential of this compound, we present a hypothetical synthetic pathway towards a novel kinase inhibitor scaffold. Kinase inhibitors are a prominent class of therapeutics, and their scaffolds often feature a substituted aromatic core. This representative synthesis demonstrates how the unique functionalities of this compound can be strategically employed.
PART 1: Synthesis of a Key Amino-Aniline Intermediate
This section details a three-step synthesis to convert this compound into a functionalized amino-aniline, a common precursor for the assembly of heterocyclic kinase inhibitor cores.
Step 1: O-Alkylation of the Phenolic Hydroxyl Group
Objective: To introduce a solubilizing side chain and protect the phenolic hydroxyl group from subsequent reactions.
Causality: The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In this step, the phenolic proton is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation and leaving the anionic nucleophile more reactive.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-alkylated intermediate.
Step 2: Nitration of the Aromatic Ring
Objective: To introduce a nitro group, which will be subsequently reduced to an amine.
Causality: Electrophilic aromatic substitution is employed to install a nitro group onto the activated benzene ring. A mixture of nitric acid and sulfuric acid is the classic nitrating agent. The steric hindrance from the two ortho-methyl groups and the directing effect of the ether and ester groups will influence the regioselectivity of the nitration.
Protocol:
-
Dissolve the O-alkylated intermediate (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a solution of potassium nitrate (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain the nitrated intermediate.
Step 3: Reduction of the Nitro Group
Objective: To form the key amino-aniline intermediate.
Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in the synthesis of many APIs. A variety of reducing agents can be employed. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate.
Protocol:
-
Suspend the nitrated intermediate (1.0 eq) in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amino-aniline intermediate, which can often be used in the next step without further purification.
PART 2: Illustrative Workflow and Future Directions
The synthesized amino-aniline intermediate serves as a versatile platform for the construction of a diverse library of potential kinase inhibitors. The subsequent steps would typically involve the formation of a heterocyclic core (e.g., quinazoline, pyrimidine) followed by the introduction of various substituents to explore the structure-activity relationship (SAR).
Caption: Hypothetical workflow for the synthesis of a novel kinase inhibitor API.
The amino-aniline intermediate can undergo cyclization with various reagents to form different heterocyclic cores. For instance, reaction with formamidine acetate can yield a substituted quinazoline. The remaining functional handles on the molecule can then be further elaborated through reactions such as Suzuki or Buchwald-Hartwig cross-coupling to introduce additional diversity, ultimately leading to a library of novel compounds for biological screening.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, starting material in the field of drug discovery. Its unique substitution pattern and the orthogonal reactivity of its functional groups provide a solid foundation for the synthesis of complex and diverse molecular architectures. The hypothetical synthetic pathway outlined in this application note serves to illustrate the potential of this versatile building block. It is our hope that this prospective analysis will encourage further exploration into the applications of this compound, leading to the development of novel and impactful therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis with this compound.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Alfa Chemical. This compound CAS No.: 83194-70-1. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity Isolation of Methyl 4-hydroxy-2,6-dimethylbenzoate via Recrystallization
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of Methyl 4-hydroxy-2,6-dimethylbenzoate by recrystallization. Recognizing the limited availability of physical property data for this specific compound, this guide emphasizes a systematic approach to solvent selection as a critical preliminary step. The protocol is designed for researchers, chemists, and professionals in drug development, offering a robust methodology to achieve high purity, suitable for downstream applications. The causality behind key experimental choices is explained to empower the user with a deep understanding of the purification process.
Introduction and Scientific Principles
This compound is a substituted aromatic ester, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in subsequent synthetic steps.
Recrystallization is a fundamental and powerful technique for the purification of solid compounds.[2] The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[4]
The success of this technique is critically dependent on the selection of an appropriate solvent. An optimal solvent should:
-
Exhibit a steep solubility curve: high solubility for the target compound at high temperatures and low solubility at low temperatures.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert with respect to the compound being purified.[5]
-
Possess a relatively low boiling point for easy removal from the purified crystals.
Given the phenolic hydroxyl group in this compound, its solubility is significant in polar organic solvents like alcohols and acetone. Its solubility in water is expected to be low at room temperature but to increase with heat, making water a potential co-solvent or anti-solvent.[6]
Experimental Workflow Overview
The purification strategy is a two-part process. First, an optimal solvent system is empirically determined. Second, the bulk sample is purified using the selected solvent system. This workflow ensures a high-purity final product, verified by melting point analysis.
Caption: Workflow for purification of this compound.
Materials and Equipment
Chemicals:
-
Crude this compound
-
Deionized Water
-
Ethanol (95% or absolute)
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Hexanes or Heptane
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bars
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatulas and weighing paper
-
Test tubes and rack
-
Ice bath
-
Melting point apparatus
-
Drying oven or desiccator
Detailed Experimental Protocol
Part A: Systematic Solvent Selection
The choice of solvent is the most critical variable in recrystallization. A preliminary screening must be performed to identify a suitable solvent or solvent pair.
Procedure:
-
Place approximately 50 mg of crude this compound into several different test tubes.
-
To each test tube, add 0.5 mL of a different solvent from the list above. Agitate at room temperature.
-
Record your observations in a table similar to Table 1. An ideal single solvent will not dissolve the compound at room temperature.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently on a hot plate until it boils. Add small increments of solvent (0.1 mL at a time) until the solid just dissolves.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals.
-
If no single solvent is ideal, test mixed solvent systems (e.g., ethanol/water, acetone/water).[3] Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool as before.
Table 1: Example Solvent Screening Log
| Solvent Tested | Solubility at Room Temp | Solubility at Boiling | Crystal Formation on Cooling | Remarks |
|---|---|---|---|---|
| Water | Insoluble | Sparingly Soluble | Small needles | Potential for mixed solvent |
| Ethanol | Soluble | Very Soluble | No crystals | Too soluble |
| Ethanol/Water (4:1) | Sparingly Soluble | Soluble | Abundant crystals | Promising Candidate |
| Ethyl Acetate | Soluble | Very Soluble | No crystals | Too soluble |
| Hexane | Insoluble | Insoluble | - | Not a suitable solvent |
Part B: Bulk Recrystallization Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (or solvent system) in small portions while heating the mixture with stirring on a hot plate. Continue adding solvent until the compound is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery; excess solvent will keep more of the product dissolved even when cold.
-
Decolorization (Use with Caution): If the solution is colored, impurities may be present. Note: Activated charcoal is often used for this purpose, but it should be avoided with phenolic compounds as it can adsorb the product or catalyze side reactions.[5] If decolorization is necessary, a minimal amount should be tested on a small scale first.
-
Hot Filtration (if necessary): If insoluble impurities are present, they must be removed from the hot solution. Pre-heat a glass funnel and an Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: This step must be done rapidly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within a less-ordered crystal lattice or cause the product to precipitate as an amorphous solid.
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. Causality: The compound's solubility is further reduced at lower temperatures, forcing more of it out of the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the mother liquor containing the dissolved impurities without dissolving a significant amount of the purified product crystals.
-
Drying: Transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight, either in a low-temperature drying oven (below the compound's melting point) or in a desiccator under vacuum.
Verification of Purity
The primary method for assessing the purity of the recrystallized product is melting point determination.
-
Technique: Measure the melting point of the dry, purified crystals.
-
Interpretation: A pure compound will melt over a sharp, narrow range (typically < 2 °C). Impurities depress and broaden the melting range. Compare the melting point of the purified product to that of the crude starting material. A significant increase and sharpening of the melting range indicate successful purification.
-
Note: A definitive literature melting point for this compound is not consistently reported across chemical databases. Therefore, the sharpness of the melting range is the most critical indicator of purity in this case. For absolute confirmation, techniques like NMR, HPLC, or GC-MS should be employed.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form on cooling | Too much solvent was used. / The compound is very soluble even at low temperatures. | 1. Boil off some of the solvent to increase concentration and attempt to cool again. 2. Add an anti-solvent (a miscible solvent in which the compound is insoluble). 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a "seed crystal" from a previous batch.[4] |
| "Oiling out" occurs | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. / Insoluble impurities are present. | 1. Re-heat the solution to dissolve the oil, then add more solvent before cooling again. 2. Ensure the cooling process is very slow. 3. If impurities are the cause, the crude material may require a different purification method (e.g., chromatography) first. |
| Very low recovery of product | Too much solvent was used. / The crystals were washed with solvent that was not cold. / The product is significantly soluble in the cold solvent. / Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent. 2. Ensure wash solvent is ice-cold. 3. Re-cool the mother liquor to see if more crystals form. 4. Ensure glassware for hot filtration is pre-heated. |
References
- Recrystallization. (n.d.).
- Mastering Organic Synthesis with this compound. (2025, December 28).
- METHYL 4-HYDROXYBENZOATE. (n.d.).
- Solvent Choice. (n.d.). Retrieved from University of York, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
- Lab Procedure: Recrystallization | Chemistry. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8).
- What is the best solvent for recrystallization? (2017, February 16).
Sources
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- 2. This compound | 83194-70-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5 [chemicalbook.com]
- 5. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 708-31-6 [m.chemicalbook.com]
Application Notes and Protocols for the Purification of Methyl 4-hydroxy-2,6-dimethylbenzoate via Column Chromatography
Introduction
Methyl 4-hydroxy-2,6-dimethylbenzoate is a phenolic ester of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and other complex molecules. Its structure, featuring a hydroxyl group and a methyl ester, necessitates a robust purification strategy to isolate it from reaction byproducts and unreacted starting materials. This guide provides a detailed protocol for the purification of this compound using silica gel column chromatography, a fundamental and widely applicable technique in synthetic chemistry. The principles and methodologies outlined herein are designed to be accessible to researchers, scientists, and drug development professionals, ensuring a high degree of purity for downstream applications.
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is paramount for developing an effective purification strategy. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Polarity | Moderately Polar | Inferred from structure |
The presence of a polar hydroxyl group and a moderately polar methyl ester group, combined with a nonpolar aromatic ring and methyl substituents, gives this compound an intermediate polarity. This characteristic makes it an ideal candidate for purification by normal-phase column chromatography.
Principle of Separation: Normal-Phase Column Chromatography
Normal-phase chromatography employs a polar stationary phase, typically silica gel, and a less polar mobile phase. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase. More polar compounds will interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds will have a greater affinity for the mobile phase and elute more quickly. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column, achieving separation.
Experimental Workflow
The purification process can be broken down into three key stages: Thin-Layer Chromatography (TLC) for method development, preparative column chromatography for bulk separation, and post-chromatography analysis.
Sources
Application Notes & Protocols: Methyl 4-hydroxy-2,6-dimethylbenzoate in the Development of New Polymers
Introduction: A Versatile Building Block for Novel Polymer Architectures
Methyl 4-hydroxy-2,6-dimethylbenzoate is a unique aromatic compound that holds significant promise as a monomer for the synthesis of new and functional polymers. Its structure, featuring a reactive phenolic hydroxyl group, a methyl ester, and two ortho-methyl substituents, offers a versatile platform for creating polymers with tailored properties. The steric hindrance provided by the ortho-methyl groups can influence polymer chain packing and solubility, while the hydroxyl and ester functionalities provide reactive sites for various polymerization techniques. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in polymer chemistry. While direct literature on the polymerization of this specific monomer is limited, this document leverages established methodologies for structurally similar compounds to provide robust, scientifically-grounded protocols.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| CAS Number | 708-31-6 | [1][2][3] |
| Molecular Formula | C10H12O3 | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 2,6-dimethyl-4-hydroxybenzoate, 4-hydroxy-2,6-dimethyl-benzoic acid methyl ester | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 4-hydroxy-2,6-dimethylbenzoic acid. A general and established method for the esterification of a similar compound, 4-hydroxybenzoic acid, involves reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid[4].
Protocol: Synthesis of this compound
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
2. Reflux:
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
4. Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Polymerization Methodologies and Protocols
The presence of a phenolic hydroxyl group on this compound makes it a suitable candidate for several polymerization techniques, particularly those involving the reaction of phenols.
Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization of phenolic compounds has gained significant attention as a sustainable alternative to traditional methods.[5][6] Enzymes like laccase and peroxidase can catalyze the oxidative polymerization of phenols, often under mild reaction conditions.[5][7]
Causality behind Experimental Choices:
-
Enzyme Selection: Laccases and peroxidases are chosen for their ability to oxidize phenolic compounds, generating radicals that can couple to form polymers.[8][5]
-
Solvent System: A buffered aqueous solution is typically used to maintain the optimal pH for enzyme activity. The addition of a co-solvent may be necessary to improve the solubility of the monomer and the resulting polymer.[5]
-
Reaction Control: The molecular weight and structure of the polymer can be influenced by factors such as enzyme concentration, reaction time, and temperature.[6]
1. Monomer Solution Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate or acetate buffer, pH 5-7). A water-miscible organic co-solvent (e.g., ethanol, acetone) may be added to enhance solubility.
2. Enzyme Addition:
-
Add the selected enzyme (e.g., laccase from Trametes versicolor or horseradish peroxidase) to the monomer solution with gentle stirring.
3. Polymerization Reaction:
-
If using a peroxidase, add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture as an oxidizing agent. For laccase, bubbling oxygen through the solution is often sufficient.
-
Allow the reaction to proceed at a controlled temperature (typically room temperature to 40°C) for a specified period (e.g., 24-48 hours).
4. Polymer Isolation and Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol or cold water.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and enzyme.
-
Dry the polymer under vacuum.
5. Characterization:
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymer structure, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.
Caption: Enzymatic polymerization of this compound.
Oxidative Coupling Polymerization: For High-Performance Polymers
Oxidative coupling polymerization is a well-established method for the synthesis of poly(phenylene oxide)s (PPOs) from 2,6-disubstituted phenols.[9][10][11] The polymerization of 2,6-dimethylphenol using a copper-amine catalyst system is a classic example.[9][10] A similar approach can be adapted for this compound.
Causality behind Experimental Choices:
-
Catalyst System: A copper(I) salt (e.g., CuBr or CuCl) complexed with an amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine (TMEDA) or pyridine) is a highly effective catalyst for the oxidative coupling of phenols.[12]
-
Oxygen as Oxidant: The reaction utilizes molecular oxygen as the primary oxidant, making it an economically and environmentally favorable process.
-
Solvent: A non-polar organic solvent like toluene or chlorobenzene is typically used to dissolve the monomer and the resulting polymer.
1. Catalyst Preparation:
-
In a reaction vessel equipped with a gas inlet, a stirrer, and a condenser, dissolve the copper(I) salt and the amine ligand in the chosen solvent under an inert atmosphere (e.g., nitrogen).
2. Monomer Addition:
-
Add a solution of this compound in the same solvent to the catalyst mixture.
3. Polymerization:
-
Bubble oxygen through the reaction mixture at a controlled rate while maintaining a specific reaction temperature (e.g., 25-60°C).
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
4. Polymer Isolation:
-
Terminate the reaction by adding a small amount of a reducing agent (e.g., hydroxylamine hydrochloride) or by pouring the reaction mixture into a non-solvent like methanol containing a small amount of hydrochloric acid.
-
Collect the precipitated polymer by filtration.
5. Purification and Drying:
-
Wash the polymer thoroughly with the non-solvent to remove catalyst residues and unreacted monomer.
-
Dry the polymer in a vacuum oven at an elevated temperature.
Caption: Oxidative coupling polymerization of this compound.
Potential Properties and Applications of the Resulting Polymers
The unique structure of this compound is expected to impart distinct properties to the resulting polymers.
| Structural Feature | Expected Influence on Polymer Properties | Potential Applications |
| Aromatic Backbone | High thermal stability, rigidity, and potential for flame retardancy. | High-performance engineering plastics, electronics, and coatings. |
| Ortho-Methyl Groups | Increased solubility in organic solvents due to steric hindrance preventing close chain packing, and potential for amorphous character. | Processable high-performance polymers, membranes for gas separation. |
| Ester Side Group | A site for post-polymerization modification (e.g., hydrolysis to carboxylic acid), potential for biodegradability, and influence on solubility and thermal properties. | Functional materials, drug delivery systems[13], and specialty polyesters. |
Conclusion
This compound presents a compelling opportunity for the development of novel polymers with potentially valuable properties. While direct polymerization studies are not yet widely reported, the established chemistries of similar phenolic compounds provide a strong foundation for exploration. The protocols outlined in this guide, based on enzymatic and oxidative coupling polymerization, offer robust starting points for researchers to synthesize and investigate new polymer systems derived from this versatile monomer. The resulting polymers, with their anticipated high thermal stability, enhanced solubility, and functional side groups, could find applications in a wide range of fields, from advanced materials to biomedical engineering.
References
-
Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis | Biomacromolecules - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]
-
ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Enzymatic Polymerization of Phenolic Compounds by Oxidoreductases - OUCI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Enzymatic polymerization of phenolic compounds by oxidoreductases - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Full article: Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity - Taylor & Francis. (n.d.). Retrieved January 4, 2026, from [Link]
-
Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Selective oxidative para C–C dimerization of 2,6-dimethylphenol - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]
-
POLYMERIZATION BY OXIDATIVE COUPLING | Journal of the American Chemical Society. (n.d.). Retrieved January 4, 2026, from [Link]
-
Mastering Organic Synthesis with this compound. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents. (n.d.).
-
This compound | C10H12O3 | CID 13814116 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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- 4. prepchem.com [prepchem.com]
- 5. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 4-hydroxy-2,6-dimethylbenzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable intermediate.
Introduction
This compound is a sterically hindered phenolic ester with significant applications in the synthesis of advanced materials and pharmaceuticals.[1] Its structure, featuring two methyl groups ortho to the carboxylate, presents unique challenges in its synthesis, primarily related to reduced reactivity of the carboxylic acid. This guide provides a comprehensive overview of the optimized reaction conditions, potential pitfalls, and solutions for the synthesis of this compound via Fischer-Speier esterification.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer-Speier esterification of 4-hydroxy-2,6-dimethylbenzoic acid challenging?
A1: The primary challenge lies in the steric hindrance caused by the two methyl groups at the 2 and 6 positions of the benzoic acid. These bulky groups physically obstruct the approach of the alcohol (methanol) to the carboxylic acid's carbonyl carbon, slowing down the rate of the esterification reaction.[2]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most common side reactions include:
-
Incomplete reaction: Due to steric hindrance, the reaction may not go to completion, leaving unreacted starting material.
-
Etherification: At elevated temperatures, the phenolic hydroxyl group can react with methanol to form a methoxy ether byproduct.
-
Decarboxylation: Although less common under typical esterification conditions, prolonged heating at high temperatures can lead to the decarboxylation of the hydroxybenzoic acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (4-hydroxy-2,6-dimethylbenzoic acid) is more polar and will have a lower Rf value than the product (this compound).
Q4: What is the best way to purify the final product?
A4: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of methanol and water or ethanol and water.[3] Column chromatography using silica gel with a hexane/ethyl acetate gradient is also an effective purification method.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | 1. Insufficient reaction time or temperature. 2. Inactive catalyst. 3. Presence of water in the reaction mixture. | 1. Increase the reaction time and ensure the reaction is maintained at a gentle reflux. 2. Use fresh, concentrated sulfuric acid as the catalyst. 3. Use anhydrous methanol and ensure all glassware is thoroughly dried. |
| Presence of unreacted starting material in the final product | 1. Incomplete reaction due to steric hindrance. 2. Insufficient amount of catalyst. | 1. Prolong the reaction time. Consider using a larger excess of methanol to shift the equilibrium towards the product. 2. Increase the catalytic amount of sulfuric acid slightly. |
| Formation of a significant amount of byproduct | 1. Reaction temperature is too high, leading to etherification of the phenolic hydroxyl group. | 1. Maintain a gentle reflux and avoid excessive heating. Monitor the reaction temperature closely. |
| Product is an oil and does not solidify | 1. Presence of impurities. 2. Incorrect work-up procedure. | 1. Purify the product using column chromatography. 2. Ensure complete neutralization of the acid catalyst and thorough washing of the organic layer during the work-up. |
| Discolored (yellow or brown) product | 1. Oxidation of the phenolic hydroxyl group. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Optimized Experimental Protocol: Fischer-Speier Esterification
This protocol is based on established methods for the esterification of substituted benzoic acids.[5][6]
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-hydroxy-2,6-dimethylbenzoic acid in a 10-20 fold excess of anhydrous methanol.
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) dropwise. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath. Continue refluxing with stirring for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a methanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
Product Characterization
Accurate characterization of the final product is crucial for confirming its identity and purity. Below are the expected spectroscopic data for this compound. While specific experimental data for this exact compound is not widely published, these predictions are based on the analysis of structurally similar compounds.[7][8][9]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Two singlets in the aromatic region (around 6.5-7.0 ppm). - Methyl ester protons: A singlet at around 3.8-3.9 ppm. - Aromatic methyl protons: A singlet at around 2.2-2.4 ppm. - Phenolic hydroxyl proton: A broad singlet with a variable chemical shift. |
| ¹³C NMR | - Carbonyl carbon: A signal around 170 ppm. - Aromatic carbons: Signals in the range of 110-160 ppm. - Methyl ester carbon: A signal around 52 ppm. - Aromatic methyl carbons: Signals around 20 ppm. |
| IR Spectroscopy | - O-H stretch (phenolic): A broad band around 3300-3500 cm⁻¹. - C=O stretch (ester): A strong band around 1700-1720 cm⁻¹. - C-O stretch (ester): A band in the region of 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretches: In their characteristic regions. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₁₂O₃ (180.20 g/mol ). |
References
-
Procedure for Fischer Esterification. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. (n.d.). Scribd. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Mastering Organic Synthesis with this compound. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate. Retrieved from [Link]
-
Methyl 4-hydroxybenzoate (C8 H8 O3). (n.d.). BMRB. Retrieved from [Link]
-
Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. Retrieved from [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020, February). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2025, November 20). ResearchGate. Retrieved from [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. Retrieved from [Link]
- US3696141A - Process for the production of methyl benzoate. (n.d.). Google Patents.
-
Mastering Organic Synthesis with this compound. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]
-
PRODUCTION OF METHYL BENZOATE. (n.d.). Erbil. Retrieved from [Link]
-
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998, November 5). PubMed. Retrieved from [Link]
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
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- 7. rsc.org [rsc.org]
- 8. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 9. bmse010009 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
Identifying and minimizing side products in "Methyl 4-hydroxy-2,6-dimethylbenzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify potential side products, and optimize reaction conditions. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the synthesis of this compound, which is typically prepared via Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol using an acid catalyst.
Q1: My reaction yield is very low, or the reaction is not going to completion. What are the common causes and how can I improve it?
A1: Low conversion is a frequent issue with Fischer esterification due to its reversible nature.
The reaction between 4-hydroxy-2,6-dimethylbenzoic acid and methanol is an equilibrium process.[1][2][3] To drive the reaction towards the formation of the desired methyl ester, Le Chatelier's principle must be applied.
Root Causes & Solutions:
-
Insufficient Alcohol: The equilibrium can be shifted to the product side by using a large excess of one of the reactants.[1][4][5] Since 4-hydroxy-2,6-dimethylbenzoic acid is typically the limiting reagent, using methanol as the solvent ensures a large molar excess.
-
Water in the Reaction Mixture: The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials.[1][4] Ensure that all reagents and glassware are anhydrous.
-
Inefficient Water Removal: For higher yields, the water generated during the reaction should be removed. While challenging with methanol due to its boiling point, for higher boiling alcohols a Dean-Stark apparatus is often used.[1] For methanol esterifications, using a drying agent like molecular sieves can be considered, though their effectiveness can be limited at higher temperatures.[6]
-
Steric Hindrance: The two methyl groups ortho to the carboxylic acid in 4-hydroxy-2,6-dimethylbenzoic acid can sterically hinder the approach of the methanol nucleophile, slowing down the reaction rate compared to unhindered benzoic acids. Longer reaction times or slightly higher temperatures may be necessary to overcome this.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Protocol for Improved Yield:
-
In a flame-dried round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, often used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or another suitable acid catalyst like p-toluenesulfonic acid.[1][4]
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with aqueous work-up.[4] Neutralize the acid catalyst carefully with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.
Q2: I see an unexpected, less polar spot on my TLC plate. What could this side product be?
A2: A common, less polar side product is the O-methylated ester, Methyl 4-methoxy-2,6-dimethylbenzoate.
Under acidic conditions, the phenolic hydroxyl group can undergo an etherification reaction with methanol.[7] This side reaction is generally slower than the esterification of the carboxylic acid but can become significant with prolonged reaction times or at higher temperatures.
Identification:
-
TLC: The O-methylated product will be less polar than the desired product due to the absence of the free hydroxyl group, resulting in a higher Rf value.
-
GC-MS: The mass spectrum of this side product will show a molecular ion peak (M+) that is 14 mass units higher than the desired product (due to the replacement of -H with -CH₃).
-
¹H NMR: The spectrum will lack the characteristic phenolic -OH peak and will show a new singlet around 3.8-4.0 ppm corresponding to the methoxy group protons.
Minimization Strategies:
| Strategy | Rationale |
| Control Reaction Time | Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-alkylation. |
| Use Milder Catalysts | Consider using milder acid catalysts than concentrated sulfuric acid, such as p-toluenesulfonic acid, which may reduce the rate of etherification.[2] |
| Alternative Methylating Agents | For selective esterification without affecting the hydroxyl group, consider alternative methods that do not use a large excess of alcohol under strong acid conditions, such as using diazomethane or methyl iodide with a base, although these methods have their own safety and handling considerations. |
Q3: My reaction mixture has turned dark brown or black. What is causing this discoloration?
A3: Darkening of the reaction mixture, especially when using sulfuric acid, often indicates the formation of sulfonated byproducts.
Phenols are susceptible to electrophilic aromatic substitution, and concentrated sulfuric acid can act as a sulfonating agent, particularly at elevated temperatures.[8][9][10]
Plausible Side Product: Methyl 4-hydroxy-2,6-dimethyl-3-sulfobenzoate (and other isomers).
Mechanism of Sulfonation:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of Methyl 4-hydroxy-2,6-dimethylbenzoate
Welcome to the technical support center for Methyl 4-hydroxy-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile synthetic intermediate. The unique structure of this molecule—featuring a phenolic hydroxyl group and a sterically hindered ester—presents specific challenges during purification. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. For a typical Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid, the most prevalent impurities are:
-
Unreacted Starting Material: 4-hydroxy-2,6-dimethylbenzoic acid is a common impurity due to incomplete esterification. The steric hindrance from the two ortho-methyl groups can significantly slow down the reaction kinetics.[1][2]
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic aqueous conditions for extended periods, especially at elevated temperatures.[3][4]
-
Oxidation Byproducts: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat, light, or the presence of metallic impurities. This often results in the formation of colored quinone-like structures, leading to a yellow or brown appearance of the crude product.
-
Side-Reaction Products: At higher temperatures, the phenolic hydroxyl group can potentially react with the methanol solvent (if used in the synthesis) to form a methoxy ether impurity, although this is less common under standard esterification conditions.[5]
Q2: My purified compound is discolored (yellow/brown). What is the cause and how can I fix it?
A2: Discoloration is almost always due to the oxidation of the phenolic hydroxyl group. Phenols are sensitive to air and light, forming highly colored quinone-type impurities.
-
Causality: This oxidation can occur during a prolonged reaction at high temperatures, during work-up if the solution is not handled expeditiously, or upon storage.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Sulfite Wash: During the aqueous work-up, washing the organic layer with a freshly prepared solution of sodium bisulfite or sodium sulfite (5-10% w/v) can help reduce some of the oxidized species.
-
Inert Atmosphere: For maximum protection, conduct purification steps (like concentrating the solution on a rotary evaporator) and store the final product under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q3: How can I effectively monitor the purity of my fractions during purification?
A3: Thin Layer Chromatography (TLC) is the most immediate and cost-effective method. For more precise quantification, High-Performance Liquid Chromatography (HPLC) is recommended.[6][7]
-
TLC Analysis:
-
Recommended Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 20-30% Ethyl Acetate in Hexanes) typically provides good separation.
-
Visualization: The product and the starting acid are UV active. Staining with potassium permanganate can also be used, which will react with the phenolic hydroxyl group.
-
Interpretation: The starting acid is more polar and will have a lower Rf value than the product ester.
-
-
HPLC Analysis:
Q4: Why is the hydrolysis of this ester under basic conditions unusually slow?
A4: The two methyl groups at the 2- and 6-positions (ortho to the ester) create significant steric hindrance.[1] This physically blocks the approach of the hydroxide ion to the electrophilic carbonyl carbon, which is necessary for the standard BAc2 hydrolysis mechanism (bimolecular base-catalyzed acyl-oxygen cleavage).[2] While hydrolysis is still possible, it requires more forcing conditions (higher temperature, longer reaction time) than for unhindered esters. In some extreme cases of steric hindrance, an alternative SN2 attack on the methyl group of the ester (BAl2 mechanism) can occur, but this is less common for benzoates.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Work-up | 1. Product Loss in Aqueous Layer: The phenolic hydroxyl group imparts slight water solubility, especially if the aqueous layer becomes basic (pH > 8), which would deprotonate the phenol to the more water-soluble phenoxide. 2. Incomplete Extraction: Insufficient volume or number of organic extractions. | 1. Control pH: Ensure the aqueous layer is neutral or slightly acidic (pH 5-6) before extraction to keep the phenolic group protonated and less water-soluble. 2. Back-Extraction: Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product. 3. Use Brine: Use a saturated NaCl solution (brine) for the final wash to reduce the solubility of the organic product in the aqueous phase.[9] |
| Persistent Acidic Impurity (Starting Material) Detected | 1. Ineffective Bicarbonate Wash: The starting acid may be only sparingly soluble in the aqueous bicarbonate solution, leading to incomplete removal. 2. Insufficient Mixing: Poor mixing during the wash results in inefficient acid-base extraction. | 1. Dilute the Organic Layer: Before washing, dilute the organic layer with more solvent. This can improve the partitioning of the acidic impurity into the aqueous base. 2. Multiple Washes: Perform multiple washes with saturated sodium bicarbonate solution instead of a single large-volume wash. 3. Use a Weaker Base: If product hydrolysis is a concern, consider using a weaker base like a phosphate buffer (pH ~8). |
| Oily Product That Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. 2. Incorrect Solvent Choice: The solvent may be too good (product is too soluble) or too poor (product crashes out as an amorphous solid). 3. Supersaturation Issues: The solution may be supersaturated and require nucleation to begin crystallization. | 1. Purify Further: First, attempt purification by flash column chromatography to remove impurities. 2. Optimize Recrystallization: Use a mixed-solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Heat to redissolve, then cool slowly. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous pure batch. |
| Co-eluting Impurities During Column Chromatography | 1. Incorrect Solvent System: The polarity of the eluent may not be optimal to resolve the product from a similarly polar impurity. 2. Column Overload: Too much crude material was loaded onto the column. | 1. Fine-Tune Eluent: Systematically test different solvent systems using TLC. Try changing the solvent composition (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol) to alter the selectivity. A small percentage of acetic acid in the eluent can sometimes improve the peak shape of phenolic compounds. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Section 3: Detailed Experimental Protocols
Protocol A: High-Purity Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from starting materials and non-polar impurities.
-
Select and Prepare the Eluent:
-
Using TLC, identify a solvent system that gives the product an Rf value of ~0.3. A typical starting point is 20% Ethyl Acetate in Hexanes.
-
Prepare a sufficient volume of this eluent for the column and for collecting fractions.
-
-
Pack the Column:
-
Select a column with a diameter appropriate for the amount of material (e.g., a 40g silica column for 1-2g of crude material).
-
Pack the column with silica gel using the selected eluent (wet packing). Ensure there are no air bubbles or cracks in the silica bed.
-
-
Prepare and Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Run the Column and Collect Fractions:
-
Gently add the eluent to the top of the column and apply positive pressure.
-
Begin collecting fractions. Monitor the elution process by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Product:
-
Concentrate the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol B: Selective Removal of Acidic Impurities via Acid-Base Extraction
This protocol is a work-up procedure specifically designed to remove the acidic starting material, 4-hydroxy-2,6-dimethylbenzoic acid.
-
Dissolve the Crude Mixture:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
-
Perform the Basic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this wash two more times to ensure complete removal of the acidic starting material.
-
-
Neutralize and Dry:
-
Wash the organic layer once with water, followed by a wash with saturated brine to remove residual water.[10]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Isolate the Product:
-
Filter off the drying agent.
-
Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
-
Concentrate the combined filtrate on a rotary evaporator to obtain the crude product, now free of acidic impurities.
-
Section 4: Key Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 708-31-6 / 83194-70-1 | [11][12] |
| Molecular Formula | C₁₀H₁₂O₃ | [11] |
| Molecular Weight | 180.20 g/mol | [11] |
| Appearance | Solid / Crystalline Powder | [10] |
| Purity | Typically >97% from commercial suppliers | [12][13] |
| IUPAC Name | This compound | [11] |
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvent System | Rationale & Comments |
| Recrystallization | Toluene, Ethanol/Water, or Ethyl Acetate/Hexanes | Toluene: Good for obtaining high-quality crystals upon slow cooling. Ethanol/Water: Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. Good for removing both polar and non-polar impurities.[4] Ethyl Acetate/Hexanes: A versatile system for compounds of intermediate polarity. |
| Column Chromatography | 10-30% Ethyl Acetate in Hexanes | Provides good separation between the moderately polar product ester and the more polar starting acid (lower Rf) or non-polar byproducts (higher Rf). |
| TLC Monitoring | 30% Ethyl Acetate in Hexanes | Gives a good mid-range Rf for the product, allowing for clear visualization of more and less polar spots. |
Section 5: Visual Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Workflow for Troubleshooting Failed Crystallization
Caption: Workflow for troubleshooting a failed crystallization attempt.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. zenodo.org [zenodo.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. China this compound CAS No.: 83194-70-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 13. This compound,708-31-6-Amadis Chemical [amadischem.com]
Technical Support Center: Efficient Fischer Esterification of Hindered Benzoic Acids
Welcome to the technical support center for optimizing the Fischer esterification of sterically hindered benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this classic yet often troublesome reaction. Here, we move beyond basic protocols to explore the mechanistic nuances and provide practical, field-tested solutions to overcome common experimental hurdles.
Introduction: The Challenge of Steric Hindrance
The Fischer esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While effective for simple substrates, its efficiency dramatically decreases when bulky substituents are present on the benzoic acid, particularly at the ortho positions. This steric hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate and often leading to low yields.[3] Furthermore, the reversible nature of the reaction presents an equilibrium problem that must be actively managed to favor product formation.[1][2]
This guide provides a structured approach to troubleshooting and optimizing these challenging reactions, ensuring you can achieve your desired ester products with higher efficiency and reproducibility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the esterification of hindered benzoic acids and offers targeted solutions.
Problem 1: Low or No Product Yield
Q: I'm running a Fischer esterification with a 2,6-disubstituted benzoic acid and getting very low yields, even after prolonged reflux. What's going wrong?
A: This is a classic manifestation of steric hindrance. The bulky ortho substituents are preventing the alcohol from attacking the protonated carbonyl group. Here’s a systematic approach to overcoming this issue:
-
Increase the Driving Force (Le Châtelier's Principle): The Fischer esterification is an equilibrium reaction that produces water as a byproduct.[1] To drive the reaction forward, you must remove water as it forms.
-
Dean-Stark Apparatus: This is the most effective method for physically removing water. The reaction is typically run in a solvent like toluene that forms an azeotrope with water.[1][4] As the mixture refluxes, the azeotrope condenses in the Dean-Stark trap, and the denser water separates and can be removed, preventing the reverse reaction (ester hydrolysis).[1][5]
-
Use of Excess Alcohol: Using the alcohol as the solvent (a large excess) can also shift the equilibrium towards the product.[2][6] However, this is less effective for severely hindered substrates and can complicate purification.
-
-
Increase Reaction Temperature & Time:
-
While simple, extending the reflux time (e.g., 24-48 hours) can sometimes be sufficient for moderately hindered acids.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants.[7][8][9] Reactions that take hours under conventional heating can often be completed in minutes in a sealed-vessel microwave reactor, which allows for temperatures well above the solvent's boiling point.[7][10][11]
-
-
Catalyst Choice and Concentration:
-
Stronger Acid Catalysts: While sulfuric acid (H₂SO₄) is common, p-toluenesulfonic acid (p-TsOH) is also a good option and can be easier to handle.[4][12]
-
Lewis Acids: In some cases, Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or various tin-based compounds can be effective catalysts for esterification.[13][14]
-
Problem 2: The Reaction Stalls and Does Not Go to Completion
Q: My reaction starts forming the product, but then the conversion plateaus at around 50-60%. How can I push it to completion?
A: A stalled reaction is a clear sign that the equilibrium has been reached and the forward and reverse reaction rates are equal.
-
Primary Troubleshooting: The most direct solution is to employ a Dean-Stark apparatus to remove water, as detailed above. This physically removes a product from the equilibrium, preventing the reverse hydrolysis reaction.[1]
-
Sequential Addition of Catalyst: In microwave-assisted, sealed-vessel reactions where water cannot be removed, the catalyst can become deactivated. A study on the esterification of 4-fluoro-3-nitrobenzoic acid found that adding catalytic amounts of H₂SO₄ at intervals during the reaction overcame this issue and improved yields.[7][10][11]
-
Consider Alternative Reagents: If the Fischer conditions are simply not effective enough, it may be time to consider alternative esterification methods designed for hindered substrates. These are discussed in the FAQ section below.
Frequently Asked Questions (FAQs)
Q1: What is the "ortho effect" and how does it impact my reaction?
A: The "ortho effect" refers to the phenomenon where a substituent at the ortho position of a benzoic acid sterically forces the carboxylic acid group to twist out of the plane of the benzene ring.[15][16] This twisting inhibits resonance between the carboxyl group and the ring, which surprisingly increases the acidity of the benzoic acid.[15] While this makes the acid stronger, it also significantly increases the steric barrier for the incoming alcohol, which is the dominant factor slowing down the Fischer esterification.[17]
Q2: Are there alternatives to the Fischer esterification for highly hindered benzoic acids?
A: Absolutely. When severe steric hindrance makes the Fischer esterification impractical, several powerful alternative methods are available:
-
Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[18][19] The reaction proceeds under mild, neutral conditions at room temperature, making it ideal for sterically demanding and acid-sensitive substrates.[20][21][22] The byproduct, dicyclohexylurea (DCU), is a solid that can be easily filtered off.[18][19]
-
Yamaguchi Esterification: This is another excellent method for synthesizing sterically hindered esters.[23][24] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[23][25] This method is particularly renowned for its high yields in the synthesis of complex molecules and macrolactones.[23][26]
Comparison of Esterification Methods for Hindered Substrates
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Strong Acid (H₂SO₄, p-TsOH) | High Temp (Reflux) | Inexpensive, simple reagents | Inefficient for hindered substrates, harsh conditions, equilibrium limited |
| Steglich Esterification | DCC, DMAP | Mild (Room Temp) | High yields for hindered substrates, mild conditions | DCC is a potential allergen, DCU can be difficult to remove completely |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride, DMAP | Mild | Excellent for severely hindered substrates, high yields | Reagents are more expensive, multi-step (in situ) process |
Q3: Can I use microwave heating with a Dean-Stark trap?
A: No, this is not a feasible or safe combination. Dean-Stark traps are designed for conventional reflux in open or semi-open systems. Microwave reactors for synthesis operate in sealed, pressurized vessels to achieve high temperatures. Attempting to combine these would be hazardous. For microwave synthesis, the strategy is to overcome the equilibrium by using high temperatures and, if necessary, sequential catalyst addition, rather than by physical water removal.[7]
Experimental Protocols & Workflows
Protocol 1: Optimized Fischer Esterification using a Dean-Stark Apparatus
This protocol is a robust method for moderately hindered benzoic acids.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the hindered benzoic acid (1.0 eq), the alcohol (1.5-2.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq), and toluene (enough to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill and collect in the trap.
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC/LC-MS analysis shows complete consumption of the starting material. This can take anywhere from 4 to 48 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Diagram: Fischer Esterification Workflow
Below is a logical workflow for approaching the esterification of a hindered benzoic acid.
Caption: Decision workflow for esterifying hindered benzoic acids.
Diagram: Fischer Esterification Mechanism
This diagram illustrates the key steps in the acid-catalyzed mechanism.
Caption: Simplified mechanism of Fischer esterification.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
Jessiman, K., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5893-5904. [Link]
- European Patent Office. (1989). Method for esterifying hindered carboxylic acids (EP0331280A1).
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Yamaguchi Esterification. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
-
Wikipedia. Ortho effect. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Kumar, A., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 972352. [Link]
-
Wikipedia. Yamaguchi esterification. [Link]
-
Al-Zoubi, R. M., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 785. [Link]
-
Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Stewart, R., & Mamer, O. A. (1969). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 47(19), 3607-3612. [Link]
-
Newman, M. S., & Deno, N. C. (1951). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Journal of the American Chemical Society, 73(8), 3644-3650. [Link]
-
Frontiers. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
-
Semantic Scholar. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Gholap, A. R., & Chakor, A. K. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules, 11(4), 263-270. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391-2395. [Link]
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Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
University of California, Irvine. 22. The Fischer Esterification. [Link]
-
Bowman, M. D., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1699-1702. [Link]
-
ResearchGate. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]
-
ChemHelp ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391-2395. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
American Chemical Society. (2025). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. [Link]
-
Science and Education Publishing. (2016). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. [Link]
-
ResearchGate. (2015). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. [Link]
-
UW-Madison Demonstration Lab. Organic Chemistry- Esterification Using a Dean-Stark Trap. [Link]
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- 6. ERIC - EJ1043257 - Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment, Journal of Chemical Education, 2014-Oct [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicpublishers.org [academicpublishers.org]
- 9. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 10. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Strategies to Enhance the Purity of Methyl 4-hydroxy-2,6-dimethylbenzoate
Welcome to the technical support center for "Methyl 4-hydroxy-2,6-dimethylbenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this versatile chemical intermediate. We will explore common purification challenges and offer scientifically grounded solutions to help you achieve the highest possible purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurities in your final product largely depend on the synthetic route employed. A common method for synthesizing this compound is the Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, using an acid catalyst.[1][2]
Potential impurities include:
-
Unreacted Starting Material: 4-hydroxy-2,6-dimethylbenzoic acid may remain if the reaction does not go to completion.
-
Side-Reaction Products: At elevated temperatures, side reactions such as the etherification of the phenolic hydroxyl group with methanol can occur.[2] Decarboxylation of the starting carboxylic acid is also a possibility.[2]
-
Solvent and Catalyst Residues: Residual methanol, acid catalyst (e.g., sulfuric acid), and any solvents used during workup can contaminate the final product.
-
Oxidation Products: The phenolic ring is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air for extended periods at high temperatures.[2][3]
Q2: My final product has a brownish tint. What is the likely cause and how can I remove the color?
A2: A brownish tint is a common issue and is typically indicative of oxidation of the phenolic hydroxyl group.[2][3] Phenols are notoriously sensitive to air oxidation, which can be accelerated by heat and the presence of trace metal impurities.
Troubleshooting Steps:
-
Inert Atmosphere: During synthesis, particularly at the reflux stage, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Activated Carbon Treatment: To remove colored impurities from your crude product, you can perform a decolorization step. Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or acetone), add a small amount of activated carbon, and stir for 15-30 minutes at room temperature. The colored impurities will adsorb onto the surface of the activated carbon.
-
Filtration: After the treatment, filter the mixture through a pad of celite to remove the activated carbon. The resulting filtrate should be significantly lighter in color.
-
Purification: Proceed with one of the purification methods outlined below (recrystallization or column chromatography) to isolate the pure, colorless product.
Q3: How can I effectively remove unreacted 4-hydroxy-2,6-dimethylbenzoic acid from my product?
A3: The most efficient method for removing the acidic starting material is through an acid-base extraction .[4][5][6] This technique leverages the difference in acidity between the phenolic proton of the product and the carboxylic acid proton of the starting material.
The strategy involves dissolving the crude product in an organic solvent and washing it with a mild aqueous base, such as a saturated sodium bicarbonate solution.[7] The carboxylic acid is acidic enough to be deprotonated by the weak base, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The phenolic ester, being a much weaker acid, remains in the organic layer.[6]
Troubleshooting Purification Workflows
This section provides a decision-making framework and detailed protocols for common purification challenges.
Sources
Technical Support Center: Characterization of Methyl 4-hydroxy-2,6-dimethylbenzoate
Welcome to the technical support guide for Methyl 4-hydroxy-2,6-dimethylbenzoate (MHDMB). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analytical characterization of this versatile chemical intermediate. The unique steric environment created by the two ortho-methyl groups introduces specific nuances that can complicate routine analysis. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is an off-white or slightly brown powder, not pure white. Is this a cause for concern?
A1: While a pure sample should be a white solid, a slight off-white or tan coloration is common and often indicates the presence of minor oxidized impurities. Phenolic compounds are susceptible to air oxidation, which can form colored quinone-type species.[1] For most synthetic applications, this may not be problematic. However, for applications requiring high purity, such as in pharmaceutical development or for creating analytical standards, purification via recrystallization or column chromatography is recommended.[1] Treatment with a small amount of activated carbon during recrystallization can also help remove colored impurities.
Q2: I'm having trouble getting my MHDMB to completely dissolve for analysis. What solvents are recommended?
A2: MHDMB has moderate polarity. For NMR analysis, deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices. For chromatographic analysis (TLC/HPLC), it is soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. Its solubility in water is low. If you encounter solubility issues, gentle warming or sonication can be beneficial.
Q3: What are the most common impurities I should look for after synthesizing MHDMB?
A3: The most common impurities are typically residual starting materials or byproducts from the synthesis route. For instance, if synthesizing from 2,6-dimethyl-1,4-benzoquinone, you might find unreacted starting material or the hydroquinone intermediate. If performing a Fischer esterification on 4-hydroxy-2,6-dimethylbenzoic acid, incomplete reaction will leave residual carboxylic acid.[1] Another potential impurity is the isomeric product from undesired side reactions, although the specific route dictates the possibilities.
Q4: How stable is this compound under typical laboratory conditions?
A4: The compound is generally stable under standard storage conditions (cool, dry, dark place). However, there are two main stability concerns:
-
Oxidation: As a phenol, it is susceptible to slow oxidation over time, especially when exposed to air and light, which can cause discoloration.[1]
-
Hydrolysis: The methyl ester group is stable at neutral and acidic pH but can be susceptible to hydrolysis under strongly basic conditions (pH > 8), which would yield the corresponding carboxylate salt. For long-term storage of solutions, maintaining a pH between 3 and 6 is advisable.
Troubleshooting Guide: Synthesis & Purification
Issue 1: Incomplete Reaction or Low Yield
-
Symptom: TLC or crude NMR analysis shows a significant amount of unreacted 4-hydroxy-2,6-dimethylbenzoic acid (starting material) after an esterification reaction.
-
Potential Cause: Fischer esterification is an equilibrium-driven process. Insufficient catalyst (e.g., H₂SO₄), inadequate reaction time, or failure to remove water byproduct can lead to poor conversion.
-
Recommended Protocol: Driving the Equilibrium
-
Increase Catalyst: Ensure a catalytic amount (typically 1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.
-
Use Excess Alcohol: Use methanol as the limiting reagent's solvent to push the equilibrium towards the product.
-
Remove Water: If feasible with your setup, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor Progress: Track the reaction's progress every 1-2 hours using TLC. The product, MHDMB, will be less polar (higher Rƒ) than the starting carboxylic acid.
-
Issue 2: Difficulty in Purification
-
Symptom: During column chromatography, the product co-elutes with a similarly polar impurity, resulting in poor separation.
-
Potential Cause: The impurity may be a structurally similar isomer or a byproduct with a polarity very close to MHDMB. The steric hindrance from the ortho-methyl groups can also influence how the molecule interacts with the stationary phase.[2]
-
Recommended Protocol: Optimizing Chromatographic Separation
-
Solvent System Tuning: Instead of a standard Hexane/Ethyl Acetate system, try a different solvent mixture. A small amount of a third solvent can significantly alter selectivity. For example:
-
Hexane/Dichloromethane/Ethyl Acetate
-
Toluene/Acetone
-
-
Gradient Elution: Employ a shallow gradient elution in your HPLC or flash chromatography method. A slow, gradual increase in the polar solvent can often resolve closely eluting peaks.[1]
-
Recrystallization: This is often the most effective method for removing small amounts of impurities.[1] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
-
Diagram 1: General Characterization Workflow
Caption: Workflow from crude product to full characterization.
Troubleshooting Guide: Spectroscopic Analysis
¹H NMR Spectroscopy
-
Symptom 1: Phenolic -OH proton is not visible or is very broad.
-
Potential Cause: The acidic phenolic proton undergoes rapid chemical exchange with trace amounts of water in the deuterated solvent. This exchange can broaden the signal significantly or even average it with the water peak.
-
Recommended Action: Perform a D₂O shake. Add a drop of deuterium oxide to the NMR tube, shake vigorously, and re-acquire the spectrum. The phenolic -OH proton signal will disappear as the proton is exchanged for deuterium. This is a definitive method for identifying the hydroxyl proton peak.
-
-
Symptom 2: Aromatic protons appear as a sharp singlet, but theory suggests two distinct signals.
-
Potential Cause: The molecule is highly symmetrical. The two aromatic protons at the C3 and C5 positions are chemically equivalent due to the plane of symmetry running through the C1-C4 axis. Therefore, they will appear as a single signal.
-
Reference Data: The expected chemical shifts are summarized below.
-
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (C3, C5) | ~6.5 - 6.7 | s | 2H |
| -OH | ~4.5 - 5.5 (variable, broad) | s (broad) | 1H |
| -COOCH₃ | ~3.8 - 3.9 | s | 3H |
| Ar-CH₃ (C2, C6) | ~2.2 - 2.4 | s | 6H |
| (Note: Shifts are estimates and can vary based on solvent and concentration.) |
Infrared (IR) Spectroscopy
-
Symptom: The C=O (carbonyl) stretch appears at a lower frequency than expected for a typical aromatic ester.
-
Potential Cause: Intramolecular or intermolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen can weaken the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift").[3] The steric hindrance from the ortho-methyl groups may favor intermolecular over intramolecular H-bonding.
-
Recommended Action: Compare spectra run under different conditions. A spectrum of a dilute solution in a non-polar solvent (like CCl₄) will minimize intermolecular hydrogen bonding and should show a C=O stretch at a higher frequency compared to a spectrum of a concentrated solution or a solid-state (KBr pellet) sample.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Weak |
| (Note: These are typical ranges. Refer to a reference spectrum if available.)[4] |
Mass Spectrometry (MS)
-
Symptom: The molecular ion peak (M⁺) is weak or absent in the Electron Ionization (EI) mass spectrum.
-
Potential Cause: The molecule may be fragmenting readily upon ionization. Esters and phenolic compounds can undergo characteristic fragmentation patterns that result in a low abundance of the molecular ion.[5][6]
-
Recommended Action:
-
Use a Softer Ionization Technique: If available, use a technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion (or more commonly, the protonated molecule [M+H]⁺ in positive ion mode ESI).
-
Analyze Fragmentation Patterns: In EI-MS, look for characteristic fragments. The most stable fragments will produce the most intense peaks (e.g., the base peak).[7]
-
-
| m/z Value | Possible Fragment | Notes |
| 180 | [M]⁺ | Molecular Ion |
| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. This is a very common fragmentation for methyl esters. |
| 121 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 149 fragment. |
| (Note: Fragmentation is complex; this table shows plausible high-mass fragments.)[5][6] |
Diagram 2: Troubleshooting Purity Issues
Caption: Decision tree for assessing product purity.
Troubleshooting Guide: Chromatographic Analysis
Issue: Peak Tailing in HPLC Analysis
-
Symptom: On a reverse-phase (e.g., C18) HPLC column, the peak for MHDMB is asymmetrical with a distinct "tail."
-
Potential Cause 1: Secondary Interactions with Silica. The acidic phenolic proton can interact with residual, uncapped silanol groups on the silica-based stationary phase. This strong interaction can cause peak tailing.
-
Recommended Action 1: Modify the Mobile Phase. Add a small amount of a weak acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase.[8] The acid will protonate the silanol groups, minimizing their interaction with the analyte and resulting in sharper, more symmetrical peaks.
-
Potential Cause 2: Column Overload. Injecting too concentrated a sample can saturate the stationary phase at the head of the column, leading to poor peak shape.
-
Recommended Action 2: Dilute the Sample. Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If the peak shape improves significantly at lower concentrations, you were likely overloading the column.
Diagram 3: Steric Hindrance Effect
Caption: Steric effects of ortho-methyl groups on the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Scaling up the synthesis of "Methyl 4-hydroxy-2,6-dimethylbenzoate": challenges and solutions
Technical Support Center: Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and scale-up of this valuable chemical intermediate. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, where its specific substitution pattern allows for precise molecular construction.
This resource is structured to address common challenges encountered during synthesis, from small-scale laboratory preparations to larger-scale production, with a focus on ensuring scientific integrity, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct route is the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol. This can be achieved through several methods, including Fischer-Speier esterification using a strong acid catalyst like sulfuric acid or thionyl chloride.[1][2][3] An alternative, though less common on a large scale due to safety concerns, is methylation using diazomethane, which is often reserved for small-scale syntheses requiring high purity with minimal workup.[1]
Q2: What are the key challenges in the esterification of 4-hydroxy-2,6-dimethylbenzoic acid?
A2: The primary challenge is steric hindrance. The two methyl groups ortho to the carboxylic acid group can impede the approach of the alcohol, potentially leading to slower reaction rates and incomplete conversion.[4] This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, which in turn can lead to side reactions like decarboxylation or etherification of the phenolic hydroxyl group.[4]
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction at a laboratory scale. For more precise and quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to track the consumption of the starting material and the formation of the desired product and any byproducts.[5]
Q4: What are the recommended purification methods for this compound?
A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6] For higher purity, column chromatography can be employed.[3]
Q5: What are the main safety precautions to consider?
A5: When using strong acids like sulfuric acid or thionyl chloride, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.[2] If considering the use of diazomethane, specialized training and equipment are necessary due to its high toxicity and explosive nature.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase Catalyst Loading: The steric hindrance from the ortho-methyl groups may require a higher concentration of the acid catalyst to achieve a reasonable reaction rate. - Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. - Increase Temperature: Carefully increasing the reflux temperature may improve the reaction rate. However, be mindful of potential side reactions. |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH is carefully controlled during the workup to prevent the phenoxide formation which would make the product water-soluble. - Minimize Transfers: Each transfer of material can result in loss. Streamline the workup process where possible. |
| Side Reactions | - Formation of Byproducts: Overly harsh conditions (high temperature, prolonged reaction time) can lead to byproducts. If byproducts are observed, consider using a milder catalyst or lowering the reaction temperature. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | - Drive the Equilibrium: Use a large excess of methanol to shift the equilibrium towards the product.[7] - Remove Water: If applicable to the chosen method, use a Dean-Stark apparatus to remove the water formed during the reaction. |
| Byproduct Formation | - Identify Byproducts: Use analytical techniques such as LC-MS and NMR to identify the structure of the byproducts. - Optimize Reaction Conditions: Adjust temperature, catalyst, and reaction time to minimize the formation of identified byproducts. - Effective Purification: Employ a multi-step purification process, such as recrystallization followed by column chromatography if necessary. |
| Solvent Impurities | - Use High-Purity Solvents: Ensure all solvents used in the reaction and purification are of high purity. - Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.[5] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-hydroxy-2,6-dimethylbenzoic acid
This protocol details the synthesis of this compound via a classic acid-catalyzed esterification.
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-hydroxy-2,6-dimethylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents) dropwise. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically refluxed for 4-12 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol/water.[6]
-
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: Workflow for synthesis and troubleshooting.
References
- Google Patents. (n.d.). Process for synthesizing benzoic acids.
-
A modified method for esterification of some polyhydroxy aromatic acids. (n.d.). CSIR-National Chemical Laboratory. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
Sources
Managing impurities in the starting materials for "Methyl 4-hydroxy-2,6-dimethylbenzoate" synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning the management of impurities in the starting materials for this synthesis. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity and quality of your synthesis.
The Critical Impact of Starting Material Purity
The synthesis of this compound is a multi-step process where the purity of the final product is directly contingent on the quality of the starting materials. Impurities, even in trace amounts, can lead to a cascade of undesirable outcomes including reduced yield, formation of difficult-to-remove byproducts, and compromised biological activity of the final compound. This guide will delve into the common impurities found in the key starting materials and provide actionable strategies for their management.
One common synthetic route involves the formylation of 2,6-dimethylphenol followed by oxidation and esterification. Another approach could be the esterification of 4-hydroxy-2,6-dimethylbenzoic acid. A key intermediate in some routes is 2,6-dimethylhydroquinone.[1] Impurities in these precursors can significantly impact the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound and their potential impurities?
A1: The choice of starting materials can vary, but a prevalent route involves the use of 2,6-dimethylphenol . Common impurities in commercially available 2,6-dimethylphenol include other xylenol isomers (e.g., 2,4-dimethylphenol, 2,5-dimethylphenol), cresols, and phenol.[2] These structurally similar compounds can participate in side reactions, leading to a complex product mixture that is challenging to purify. For instance, the presence of other isomers can result in the formation of isomeric benzoate esters.
Another key reagent is often a methylating agent or a precursor for the carboxyl group. For instance, in syntheses involving a Gattermann-Koch type reaction to introduce the formyl group, carbon monoxide and hydrogen chloride are used.[3][4][5][6][7] Impurities in these gaseous reagents are less common but can include other gases that may interfere with the catalyst.
Q2: How do impurities in starting materials affect the yield and purity of this compound?
A2: Impurities can negatively impact the synthesis in several ways:
-
Reduced Yield: Impurities can consume reagents, leading to a lower conversion of the desired starting material. For example, water present in the reaction mixture of an esterification reaction can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[8]
-
Formation of Byproducts: Isomeric phenols will react alongside 2,6-dimethylphenol, leading to the formation of isomeric esters that may be difficult to separate from the target molecule due to similar physical properties.
-
Catalyst Deactivation: Certain impurities can poison the catalyst used in the reaction, reducing its efficiency and potentially halting the reaction altogether.
-
Complex Purification: The presence of byproducts necessitates more rigorous and often costly purification steps, such as column chromatography or recrystallization, leading to a lower overall isolated yield.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in the starting materials?
A3: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities like isomeric xylenols and cresols in 2,6-dimethylphenol. A flame ionization detector (FID) provides excellent sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing non-volatile impurities. Reversed-phase HPLC with a UV detector is commonly used for phenolic compounds.[9][10]
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) allows for the definitive identification of unknown impurities by providing molecular weight and fragmentation data.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the starting materials and any significant impurities present.
Table 1: Common Impurities in 2,6-Dimethylphenol and Recommended Analytical Methods
| Impurity | Potential Impact | Recommended Analytical Technique(s) |
| 2,4-Dimethylphenol | Formation of isomeric ester byproduct | GC-MS, HPLC-UV |
| 2,5-Dimethylphenol | Formation of isomeric ester byproduct | GC-MS, HPLC-UV |
| o-Cresol, m-Cresol, p-Cresol | Formation of cresol-derived byproducts | GC-MS |
| Phenol | Formation of methyl 4-hydroxybenzoate | GC-MS, HPLC-UV |
| Water | Reduced yield in esterification steps | Karl Fischer Titration |
Troubleshooting Guide
This section addresses specific issues that may arise during your synthesis, with a focus on tracing the problem back to impurities in the starting materials.
Problem 1: Low yield of this compound, with a significant amount of unreacted starting material.
Q: My reaction is not going to completion, and I'm recovering a large amount of my starting 2,6-dimethylphenol. What could be the cause?
A: This issue often points to problems with the reaction conditions or the purity of your reagents.
-
Check for Water: If your synthesis involves an esterification step, the presence of water is a likely culprit.[8] Ensure all your solvents and reagents are anhydrous. Use freshly dried glassware.
-
Catalyst Inefficiency: The catalyst may be inactive or poisoned. If you are using a Lewis acid catalyst in a formylation step, impurities in your 2,6-dimethylphenol could be deactivating it. Consider purifying your starting material.
-
Reaction Equilibrium: For esterification reactions, consider using an excess of one reagent (e.g., methanol) to drive the equilibrium towards the product.[12] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus.
Problem 2: The final product is a complex mixture of isomers that are difficult to separate.
Q: My final product shows multiple spots on TLC and multiple peaks in the GC/HPLC analysis, suggesting the presence of isomers. How can I address this?
A: This is a classic sign of impurities in your starting phenolic compound.
-
Analyze Your Starting Material: Before starting the synthesis, analyze your 2,6-dimethylphenol using GC or HPLC to check for the presence of other xylenol isomers.
-
Purify the Starting Material: If isomeric impurities are detected, it is crucial to purify the 2,6-dimethylphenol before proceeding. Fractional distillation can be effective for separating isomers with different boiling points. Recrystallization is another powerful purification technique for solids.[2]
Experimental Protocol: Purification of 2,6-Dimethylphenol by Recrystallization
This protocol provides a method for purifying commercial 2,6-dimethylphenol to remove isomeric and other phenolic impurities.
Materials:
-
Commercial 2,6-dimethylphenol
-
Heptane (or other suitable non-polar solvent)
-
Toluene (or other suitable polar solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the impure 2,6-dimethylphenol in a minimal amount of hot toluene.
-
Slowly add hot heptane to the solution until it becomes slightly turbid.
-
Add a small amount of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold heptane to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Analyze the purity of the recrystallized 2,6-dimethylphenol using GC or HPLC and compare it to the starting material.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Conclusion
Proactive management of impurities in the starting materials is paramount for the successful synthesis of high-purity this compound. By implementing rigorous analytical characterization of starting materials and employing appropriate purification techniques when necessary, researchers can avoid common pitfalls, leading to improved yields, simplified purifications, and ultimately, a more robust and reliable synthetic process.
References
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The Critical Role of 2,6-Dimethylphenol in Pharmaceutical Synthesis. Available from: [Link]
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NIFA Reporting Portal. New Analytical Techniques for Analysis of Wine Polyphenols. Available from: [Link]
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Veeprho. Acetoacetate Impurities and Related Compound. Available from: [Link]
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OUCI. Analytical Methods of Phenolic Compounds. Available from: [Link]
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Synthetic Utility: Methyl 4-hydroxy-2,6-dimethylbenzoate vs. Methyl 4-hydroxybenzoate
Introduction
In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. Substituted hydroxybenzoates are a versatile class of compounds, serving as foundational building blocks in pharmaceuticals, polymers, and fine chemicals. This guide provides an in-depth technical comparison between two such benzoates: the sterically hindered Methyl 4-hydroxy-2,6-dimethylbenzoate and the widely used, unhindered Methyl 4-hydroxybenzoate (commonly known as Methylparaben).
While structurally similar, the presence of two methyl groups ortho to the hydroxyl and ester functionalities in this compound introduces profound steric and electronic effects. These modifications dramatically alter the reactivity of the molecule's key functional groups—the phenolic hydroxyl, the ester, and the aromatic ring. This guide will dissect these differences, offering field-proven insights and experimental frameworks to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. We will explore the causality behind experimental choices, supported by comparative data and detailed protocols, to provide a self-validating reference for laboratory applications.
I. Physicochemical Properties: A Foundational Overview
A direct comparison of the fundamental properties of these two reagents is the first step in understanding their distinct behaviors in a reaction environment.
| Property | Methyl 4-hydroxybenzoate | This compound |
| IUPAC Name | Methyl 4-hydroxybenzoate[1][2] | This compound[3] |
| Synonyms | Methylparaben, Nipagin M[2] | 4-Hydroxy-2,6-dimethylbenzoic acid methyl ester[4] |
| CAS Number | 99-76-3[2] | 83194-70-1 (or 708-31-6)[3][5] |
| Molecular Formula | C₈H₈O₃[1][2] | C₁₀H₁₂O₃[3] |
| Molecular Weight | 152.15 g/mol [2] | 180.20 g/mol [3][6] |
| Appearance | Colorless crystals or white crystalline powder[2][7] | Solid[4] |
| Melting Point | 125-128 °C[8] | Not widely reported |
II. Reactivity and Mechanistic Considerations: The Impact of Steric Hindrance
The core difference in the synthetic performance of these two molecules stems from the steric environment around the primary reactive sites: the phenolic hydroxyl group and the ester carbonyl.
Methyl 4-hydroxybenzoate serves as our baseline. The hydroxyl group is readily accessible, exhibiting typical phenolic reactivity. It is acidic and its oxygen atom is nucleophilic, making it amenable to a wide range of transformations such as O-alkylation, acylation, and other etherification reactions.[9] The aromatic ring is activated by the electron-donating hydroxyl group, allowing for electrophilic aromatic substitution.
This compound presents a starkly different scenario. The two ortho-methyl groups act as bulky "guards," sterically shielding the adjacent phenolic hydroxyl and ester groups.[10] This steric hindrance has several critical consequences:
-
Reduced Nucleophilicity of the Phenolic Oxygen: Reagents approaching the hydroxyl group are sterically repelled by the methyl groups, significantly slowing down reactions like O-alkylation. More forcing conditions—such as stronger bases, higher temperatures, or more reactive electrophiles—are often required to achieve comparable conversions.
-
Altered Ester Reactivity: The approach of nucleophiles (e.g., hydroxide ions during hydrolysis) to the ester's carbonyl carbon is also impeded.[11] This can decrease the rate of hydrolysis or transesterification. However, a competing electronic effect must be considered. Steric hindrance can force the ester group out of the plane of the aromatic ring, disrupting resonance stabilization between the carbonyl and the ring. This disruption can sometimes lead to an unexpected increase in reactivity toward hydrolysis, as the carbonyl carbon becomes more electrophilic.[11]
-
Regiocontrol in Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups strongly activates the aromatic ring. However, the steric bulk of the ortho-methyl groups will direct incoming electrophiles primarily to the less hindered positions (3 and 5), offering a high degree of regioselectivity that is absent in the un-methylated analogue.[10]
Caption: Steric hindrance comparison for O-alkylation.
III. Comparative Performance in Key Synthetic Applications
A. O-Alkylation (Williamson Ether Synthesis)
O-alkylation is a fundamental transformation for phenolic compounds. The disparate steric environments of our two subject molecules lead to significant differences in experimental outcomes.
Experimental Protocol: General O-Alkylation
-
Deprotonation: Dissolve the hydroxybenzoate starting material (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, Acetone). Add a base (e.g., K₂CO₃, NaH) (1.5-2.0 eq.) and stir at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1.1-1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC until the starting material is consumed.
-
Workup & Purification: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.
Caption: General workflow for O-alkylation of hydroxybenzoates.
Comparative Experimental Data (Illustrative)
The following data, based on established chemical principles, illustrates the expected performance differences for an O-alkylation reaction with benzyl bromide.
| Parameter | Methyl 4-hydroxybenzoate | This compound | Rationale for Difference |
| Base | K₂CO₃ (mild) | NaH (stronger base may be needed) | Increased steric hindrance requires more reactive phenoxide. |
| Temperature | 60 °C | 100 °C | Higher activation energy barrier due to steric repulsion. |
| Reaction Time | 4-6 hours | 24-48 hours | Slower reaction rate due to sterically hindered attack. |
| Typical Yield | >90% | 40-60% (or lower) | Incomplete reaction and potential side reactions at high temps. |
This comparison clearly shows that while the unhindered ester undergoes smooth and high-yielding alkylation under mild conditions, its dimethylated counterpart requires significantly more forcing conditions and is likely to provide a much lower yield.
B. Synthesis of the Starting Materials
The accessibility and cost of a starting material are practical considerations for any synthesis.
-
Methyl 4-hydroxybenzoate: This compound is produced industrially on a large scale. The most common method is a straightforward Fischer esterification of 4-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[12][13] Alternative methods using cation exchange resins have also been developed to simplify purification.[14] Its widespread use as a preservative in cosmetics, food, and pharmaceuticals ensures its low cost and high availability.[1][2][15]
-
This compound: This is a specialty chemical and not as readily available. Its synthesis is more complex, often starting from precursors like 2,6-dimethyl-1,4-benzenediol diacetate.[16] The multi-step nature of its synthesis contributes to a significantly higher cost and lower commercial availability compared to methylparaben.
IV. Conclusion and Strategic Recommendations
The choice between this compound and Methyl 4-hydroxybenzoate is a clear example of how subtle structural modifications can lead to vastly different chemical personalities.
-
Methyl 4-hydroxybenzoate is the reagent of choice for applications requiring a simple, reactive, and economically viable 4-hydroxybenzoate scaffold. Its unhindered phenolic hydroxyl group participates readily in a wide array of high-yielding transformations.
-
This compound should be selected when the steric bulk of the ortho-methyl groups is a desired feature of the target molecule. Its utility lies not in its reactivity, but in its relative inertness and the structural architecture it provides. Researchers should anticipate the need for more vigorous reaction conditions and be prepared for potentially lower yields in transformations involving the hydroxyl or ester functionalities. The primary advantage of this molecule is the high degree of regioselectivity it offers for electrophilic aromatic substitution at the C3 and C5 positions.
Ultimately, the decision rests on the specific goals of the synthesis. For routine incorporation of a p-hydroxybenzoyl moiety, the simplicity and efficiency offered by methyl 4-hydroxybenzoate are unparalleled. For constructing sterically crowded environments or achieving specific substitution patterns, the challenges posed by this compound are a necessary trade-off for its unique structural properties.
References
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PubChem. Methylparaben. National Institutes of Health. Retrieved from [Link]
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PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
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Taft, R. W. Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Retrieved from [Link]
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Wikipedia. Methylparaben. Retrieved from [Link]
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MDPI. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]
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BDMAEE. (2024). methylparaben methyl 4-hydroxybenzoate. Retrieved from [Link]
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SciELO. (2019). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. Retrieved from [Link]
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ResearchGate. (2025). Transesterification Kinetics Investigation of R-Substituted Phenyl Benzoates with 4-Methoxyphenol in the Presence of K2CO3 in DMF. Retrieved from [Link]
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Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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CABI Digital Library. (2018). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
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INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (2019). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
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Comparative analysis of different synthetic routes to "Methyl 4-hydroxy-2,6-dimethylbenzoate"
A Comparative Guide to the Synthetic Routes of Methyl 4-hydroxy-2,6-dimethylbenzoate
This compound is a valuable substituted aromatic compound, serving as a versatile precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its strategic importance lies in its distinct functional groups—a phenolic hydroxyl, a methyl ester, and two methyl groups on the aromatic ring—which allow for a variety of subsequent chemical modifications.[1] This guide provides a comparative analysis of the primary synthetic pathways to this key intermediate, offering a critical evaluation of each route's efficiency, scalability, and practicality for researchers in drug development and chemical synthesis.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly starts from readily available phenolic compounds. The two most common precursors are 2,6-dimethylphenol and 3,5-dimethylphenol. The choice of starting material fundamentally dictates the synthetic strategy, influencing the number of steps, reagent selection, and overall yield.
Caption: High-level overview of the main synthetic approaches.
Route 1: Direct Carboxylation of 2,6-Dimethylphenol
This is arguably the most direct approach, leveraging the high nucleophilicity of the 2,6-dimethylphenol ring. The strategy involves introducing a carboxyl group at the para position relative to the hydroxyl group, followed by esterification.
Reaction Scheme
Caption: Synthetic pathway starting from 2,6-dimethylphenol.
Mechanistic Rationale & Experimental Considerations
The cornerstone of this route is the Kolbe-Schmitt reaction , a well-established method for the ortho- or para-carboxylation of phenols.[2][3]
-
Phenoxide Formation: 2,6-dimethylphenol is first treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide. This deprotonation significantly increases the electron density of the aromatic ring, activating it for electrophilic attack.
-
Carboxylation: The phenoxide then acts as a nucleophile, attacking carbon dioxide, which serves as the electrophile.[2] This step typically requires high pressure (up to 100 atm) and elevated temperatures (around 125 °C) to proceed efficiently.[2][3] The two ortho positions are sterically hindered by the methyl groups, thus directing the carboxylation exclusively to the para position. Recent advancements have explored methods to conduct this reaction at atmospheric CO2 pressure by using additives like 2,4,6-trimethylphenol, which may facilitate the reaction by improving gas-solid phase mixing.[4][5]
-
Esterification: The resulting 4-hydroxy-2,6-dimethylbenzoic acid is then converted to its methyl ester via Fischer-Speier esterification .[6] This is an acid-catalyzed equilibrium reaction, typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[7][8] To drive the reaction to completion, an excess of methanol is often used.[8]
Advantages & Disadvantages
-
Advantages: This route is convergent and atom-economical, with fewer discrete steps compared to other methods. The starting material, 2,6-dimethylphenol, is a common industrial chemical.[9]
-
Disadvantages: The primary drawback is the requirement for high-pressure equipment for the Kolbe-Schmitt reaction, which may not be accessible in all laboratory settings.[3] The reaction can also be sensitive to the presence of water, which can decrease yields.[10]
Route 2: Multi-step Synthesis from 3,5-Dimethylphenol
An alternative, albeit more circuitous, route begins with 3,5-dimethylphenol. This pathway necessitates the introduction of a hydroxyl group at the C4 position and a carboxyl group at the C1 position. This is typically achieved through a formylation-oxidation-esterification sequence.
Reaction Scheme
Caption: Synthetic pathway starting from 3,5-dimethylphenol.
Mechanistic Rationale & Experimental Considerations
-
Formylation: The first step is the introduction of an aldehyde group (-CHO) onto the aromatic ring. Several classic organic reactions can be employed:
-
Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl3) and a strong base (like NaOH) to generate dichlorocarbene (:CCl2) as the electrophile.[11][12] The phenoxide of 3,5-dimethylphenol attacks the dichlorocarbene, and after hydrolysis, the aldehyde is formed.[12][13] The two methyl groups direct the formylation to either the C2, C4, or C6 position. The C4 position (para to the hydroxyl group) is generally favored due to reduced steric hindrance.[12][14]
-
Gattermann Reaction: This method uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst.[15] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)2).[16][17] This reaction is effective for formylating phenols.[16]
-
-
Oxidation: The intermediate aldehyde, 4-hydroxy-3,5-dimethylbenzaldehyde, is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be used, with a common and effective method being the use of molecular oxygen catalyzed by a metal complex, such as cobalt(II) acetate, under basic conditions.[18] This approach offers a greener alternative to stoichiometric heavy-metal oxidants.
-
Esterification: The final step is the Fischer-Speier esterification of 4-hydroxy-3,5-dimethylbenzoic acid, which is identical to the final step in Route 1.[19]
Advantages & Disadvantages
-
Advantages: This route utilizes classic, well-understood named reactions and avoids the need for high-pressure equipment. It offers flexibility in the choice of reagents for formylation and oxidation.
-
Disadvantages: It is a longer synthetic sequence, which often leads to a lower overall yield. The formylation step can sometimes produce isomeric byproducts, necessitating careful purification.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1 (from 2,6-Dimethylphenol) | Route 2 (from 3,5-Dimethylphenol) |
| Number of Steps | 2 (Carboxylation, Esterification) | 3 (Formylation, Oxidation, Esterification) |
| Key Reactions | Kolbe-Schmitt, Fischer Esterification | Reimer-Tiemann/Gattermann, Oxidation, Fischer Esterification |
| Typical Overall Yield | Moderate to High | Low to Moderate |
| Special Conditions | High Pressure (CO2) for Carboxylation | None (Standard reflux/stirring) |
| Scalability | Good, but requires specialized equipment | Excellent for lab-scale; may be less efficient for large scale |
| Key Challenges | Handling high-pressure reactions | Potential for isomer formation, lower overall yield |
Detailed Experimental Protocols
Protocol 1: Synthesis via Kolbe-Schmitt Carboxylation of 2,6-Dimethylphenol
This protocol is a representative procedure and should be adapted and optimized based on available equipment and safety protocols.
Step A: Carboxylation to form 4-Hydroxy-2,6-dimethylbenzoic Acid
-
In a high-pressure autoclave, charge 2,6-dimethylphenol and a stoichiometric equivalent of sodium hydroxide.
-
Seal the reactor and purge with nitrogen gas.
-
Heat the mixture to ~125-150 °C to form the dry sodium phenoxide.
-
Introduce carbon dioxide (CO2) into the autoclave until a pressure of 80-100 atm is reached.[2]
-
Maintain the reaction at temperature and pressure with vigorous stirring for 4-6 hours.
-
Cool the reactor, vent the excess CO2, and dissolve the solid product in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-2,6-dimethylbenzoic acid.
Step B: Fischer Esterification
-
To a round-bottom flask, add the 4-hydroxy-2,6-dimethylbenzoic acid from Step A and an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-16 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure this compound.
Conclusion
The choice between the two primary synthetic routes to this compound depends critically on the available resources and desired scale of production.
-
Route 1 (from 2,6-Dimethylphenol) is the more direct and atom-economical pathway. It is highly suitable for industrial-scale synthesis where high-pressure reactors are available, offering a potentially higher overall yield in fewer steps.
-
Route 2 (from 3,5-Dimethylphenol) is more appropriate for laboratory-scale synthesis. While it involves more steps and a likely lower overall yield, it relies on standard laboratory techniques and equipment, offering greater operational flexibility.
For drug development professionals and researchers, a thorough understanding of the trade-offs between these routes—yield, operational complexity, scalability, and safety—is essential for making informed decisions in the synthesis of this important chemical intermediate.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound. Available from: [Link]
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Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
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Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]
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NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]
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ResearchGate. A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol | Request PDF. Available from: [Link]
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Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available from: [Link]
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PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 4-Hydroxy-3,5-dimethylbenzaldehyde: A Key Intermediate for Chemical Synthesis. Available from: [Link]
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European Patent Office. Method for making a 2,6-dialkylphenol - EP 0686617 B1. Available from: [Link]
- Google Patents. US3714269A - Process for producing 2,6-dimethylphenol.
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A Comparative Guide to the Purity Analysis of Synthetic "Methyl 4-hydroxy-2,6-dimethylbenzoate" by HPLC and NMR
For researchers, scientists, and professionals in drug development, the rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity analysis of synthetically derived Methyl 4-hydroxy-2,6-dimethylbenzoate. This phenolic ester is a valuable building block in organic synthesis, and ensuring its purity is critical for the successful development of downstream products.[1] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.
The Critical Role of Purity in Synthesis
This compound serves as a crucial intermediate in various synthetic pathways.[1] Impurities, which can arise from starting materials, by-products, or degradation products, can have a significant impact on the reaction yield, stereoselectivity, and the toxicological profile of the final compound. Therefore, the selection of an appropriate analytical method for purity determination is not merely a quality control step but a fundamental aspect of robust process development and regulatory compliance.
This guide will dissect the application of both HPLC and quantitative NMR (qNMR) for the purity assessment of this compound, providing detailed experimental protocols and comparative data to inform your choice of methodology.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components of a mixture.[2] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity.
The "Why" Behind the HPLC Method Parameters
The selection of each parameter in an HPLC method is a deliberate choice to achieve optimal separation and quantification. For a phenolic compound like this compound, a C18 column is the stationary phase of choice due to its hydrophobic nature, which provides good retention.[3][4] The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous component (often with a pH modifier like acetic or phosphoric acid), is optimized to control the elution of the analyte and its potential impurities.[4][5] A UV detector is highly effective as phenolic compounds and esters exhibit strong absorbance in the UV region.[3]
Experimental Protocol: RP-HPLC for this compound
This protocol is designed to provide a robust and reproducible method for the purity analysis of this compound, adhering to principles outlined in ICH guidelines for method validation.[2][6][7]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Solutions:
-
Mobile Phase A: Water with 0.1% (v/v) acetic acid.
-
Mobile Phase B: Methanol.
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the diluent to the same concentration as the standard solution.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic elution with Methanol:Water (0.1% Acetic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative NMR (qNMR): A Direct and Universal Approach
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[8] Unlike chromatographic techniques that provide a relative purity based on the response of a detector, qNMR offers a direct measurement of the analyte concentration against a certified internal standard.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a highly accurate and versatile technique.[10]
The Rationale Behind the qNMR Protocol
The success of a qNMR experiment hinges on several key factors. The choice of a suitable internal standard is paramount; it must be stable, of high purity, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from the analyte's signals.[3][5] Maleic acid is often a good choice for polar compounds in solvents like DMSO-d₆.[5] The selection of specific, well-resolved proton signals for both the analyte and the internal standard is crucial for accurate integration. For this compound, the singlet from the methoxy protons is an excellent candidate for quantification due to its sharp signal and lack of coupling. The acquisition parameters, particularly the relaxation delay (D1), must be set to at least five times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate signal integration.
Experimental Protocol: qNMR for this compound
This protocol provides a framework for the absolute purity determination of this compound using an internal standard.[4][11]
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | A standard 90° pulse sequence |
| Number of Scans | 16 |
| Relaxation Delay (D1) | 30 s |
| Acquisition Time | ≥ 3 s |
| Spectral Width | -2 to 12 ppm |
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet corresponding to the methoxy protons of this compound (expected around 3.8 ppm) and the singlet for the two vinylic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
analyte = this compound
-
qNMR Workflow Diagram
Caption: Workflow for qNMR purity analysis of this compound.
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR for purity analysis depends on the specific requirements of the analysis, including the need for absolute vs. relative purity, the availability of reference standards, and the nature of the expected impurities.
Hypothetical Performance Data
The following table presents a hypothetical but realistic comparison of the performance of the two techniques for the purity analysis of a synthetic batch of this compound.
| Parameter | HPLC (Area Percent) | qNMR (Absolute Purity) |
| Purity Value (%) | 99.2 | 98.5 |
| Precision (RSD, n=6) (%) | 0.3 | 0.5 |
| Limit of Quantification (LOQ) | 0.05% | 0.1% |
| Analysis Time per Sample | ~20 minutes | ~10 minutes (acquisition) |
| Reference Standard Requirement | Relative (Assumes all impurities respond to the detector) | Absolute (Requires a certified internal standard) |
| Information Provided | Purity relative to UV-active impurities | Absolute purity, structural confirmation |
Discussion of Comparative Results
-
Purity Values: It is not uncommon for the HPLC area percent purity to be slightly higher than the absolute purity determined by qNMR. This is because HPLC area percent assumes that all impurities have the same response factor at the detection wavelength as the main compound, which is often not the case. Furthermore, non-UV-active impurities will not be detected by HPLC. qNMR, being a direct method, provides a more accurate measure of the absolute purity of the target molecule in the sample by weight.[9][12]
-
Precision: Both techniques demonstrate excellent precision, with Relative Standard Deviations (RSDs) well below the typical requirement of 2% for pharmaceutical analysis.
-
Sensitivity: HPLC generally offers a lower Limit of Quantification (LOQ) for individual impurities, making it well-suited for trace impurity analysis.
-
Throughput and Information: While the qNMR acquisition time can be shorter, the sample preparation for qNMR, involving precise weighing, can be more time-consuming than for routine HPLC analysis. A significant advantage of qNMR is that it provides structural information in the same experiment, which can aid in the identification of impurities if their signals are visible and not overlapping with the analyte or internal standard.[13]
Conclusion: A Synergistic Approach
Both HPLC and qNMR are powerful and reliable techniques for the purity analysis of synthetic this compound. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose."
-
HPLC is an excellent choice for routine quality control, for the quantification of known impurities with available reference standards, and for high-throughput screening. Its high sensitivity makes it ideal for detecting trace impurities.
-
qNMR is the preferred method when an absolute purity value is required, especially for the certification of reference materials or when a reference standard for the analyte itself is not available.[8][13] It serves as an invaluable orthogonal technique to HPLC for method validation and for providing a more accurate mass balance.
For comprehensive characterization and in-depth quality assessment of newly synthesized batches of this compound, a synergistic approach utilizing both HPLC and qNMR is recommended. HPLC can be used for routine analysis and to profile the impurity landscape, while qNMR can provide a highly accurate, absolute purity value, offering a complete and trustworthy picture of the compound's quality.
References
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RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
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Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
-
General procedure for the synthesis of methyl benzoate. The Royal Society of Chemistry. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. [Link]
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Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
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This compound. PubChem. [Link]
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Mastering Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-hydroxy-2,6-dimethylbenzoate
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate. The focus is on the critical process of cross-validation, ensuring that the chosen analytical method is fit for its intended purpose. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
Introduction: The Imperative of Method Validation
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity and concentration is paramount. Analytical method validation provides documented evidence that a procedure is suitable for its intended use.[4][5] Cross-validation between two distinct analytical techniques, such as HPLC and GC, offers a higher degree of assurance in the reliability of the analytical data. This guide will delve into the experimental protocols and performance data for both methods, offering a clear comparison to aid in methodological selection.
The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte.[6][7] HPLC is well-suited for non-volatile, polar, and thermally unstable compounds, while GC excels in the analysis of volatile and thermally stable substances.[6][7] Given that this compound possesses a degree of volatility, both techniques are viable, making a direct comparison particularly valuable.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[6] For this compound, a reversed-phase HPLC method is typically employed.
Rationale for Experimental Choices
The selection of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate separation from potential impurities and to achieve a reasonable run time. UV detection is selected due to the presence of a chromophore in the analyte's structure, allowing for sensitive and specific detection.
Experimental Workflow: HPLC
Sources
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The Strategic Efficacy of Methyl 4-hydroxy-2,6-dimethylbenzoate as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Methyl 4-hydroxy-2,6-dimethylbenzoate, a seemingly simple aromatic ester, presents a compelling case study in the strategic use of sterically hindered intermediates. This guide provides an in-depth technical comparison of its performance against less hindered alternatives, supported by experimental data, to illuminate the causal factors guiding the choice of such a specialized reagent in drug discovery and development.
The Ortho-Methyl Conundrum: Steric Hindrance as a Double-Edged Sword
The defining structural feature of this compound is the presence of two methyl groups flanking the hydroxyl and ester functionalities. This ortho-substitution introduces significant steric hindrance, a factor that profoundly influences its reactivity and, consequently, its utility as a synthetic intermediate.[1] While steric hindrance is often perceived as a challenge, it can be strategically exploited to achieve specific synthetic outcomes that are difficult to attain with less encumbered analogues like Methyl 4-hydroxybenzoate.
The primary impact of this steric shield is a marked decrease in the nucleophilicity of the phenolic oxygen and a potential alteration of the electronic properties of the aromatic ring.[1] This modulation of reactivity is the cornerstone of its strategic application, allowing for selective transformations at other positions of a complex molecule while the hindered phenol remains unreacted.
Comparative Analysis: O-Alkylation via Williamson Ether Synthesis
To quantitatively assess the impact of ortho-dimethyl substitution, we will compare the performance of this compound and its unhindered counterpart, Methyl 4-hydroxybenzoate, in a classic O-alkylation reaction: the Williamson ether synthesis. This reaction is a fundamental transformation in organic synthesis, crucial for the construction of ether linkages prevalent in many biologically active molecules.[2][3]
The Unhindered Case: Methyl 4-hydroxybenzoate
The O-alkylation of Methyl 4-hydroxybenzoate proceeds readily, as expected for an unhindered phenol. A representative experimental protocol for the synthesis of Methyl 4-(allyloxy)benzoate demonstrates the facility of this reaction.[4]
Table 1: Williamson Ether Synthesis of Methyl 4-(allyloxy)benzoate [4]
| Parameter | Value |
| Starting Material | Methyl 4-hydroxybenzoate |
| Reagents | Sodium hydride (NaH), Allyl bromide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 40 minutes |
| Yield | ~99% (calculated from reported 47.6 g product from 38.0 g starting material) |
The near-quantitative yield and short reaction time underscore the high reactivity of the unhindered phenolic hydroxyl group. The reaction proceeds via a classic SN2 mechanism, where the phenoxide ion, readily formed by deprotonation with a strong base like sodium hydride, acts as a potent nucleophile.[2][3]
The Hindered Case: this compound
In stark contrast, the O-alkylation of this compound presents a significant synthetic challenge. The two ortho-methyl groups sterically encumber the phenolic oxygen, impeding the approach of the alkylating agent. This steric hindrance dramatically reduces the rate of the SN2 reaction.
Causality Behind Experimental Choices: Why Choose a Hindered Intermediate?
The stark difference in reactivity begs the question: why would a synthetic chemist deliberately choose a less reactive intermediate? The answer lies in the principles of chemoselectivity and the strategic protection of functional groups.
In the context of a complex, multi-step synthesis, the lower reactivity of the hydroxyl group in this compound can be a significant advantage. It can serve as a "self-protecting" group, remaining inert while other, more reactive functional groups elsewhere in the molecule undergo transformation. This obviates the need for explicit protection and deprotection steps, leading to a more efficient and atom-economical synthesis.
A relevant example can be found in the synthesis of complex natural products like Griseofulvin and its analogues.[5][6][7] The core structures of these molecules often contain multiple hydroxyl groups with varying degrees of steric hindrance. The selective functionalization of these hydroxyls is a key challenge. By employing a building block with a sterically hindered phenol, chemists can direct reactions to other sites with greater precision.
Experimental Protocols
To provide a practical context for the preceding discussion, the following are detailed experimental protocols.
Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate (Unhindered)[4]
Materials:
-
Methyl 4-hydroxybenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, wash sodium hydride (0.25 mol) with hexane (3 x 100 mL) to remove the mineral oil.
-
Add anhydrous DMF (350 mL) to the flask and stir the suspension.
-
Add Methyl 4-hydroxybenzoate (38.0 g, 0.25 mol) portion-wise over 20 minutes. Hydrogen gas will evolve.
-
After the addition is complete, add allyl bromide (21.6 mL, 0.25 mol) via syringe over 5 minutes.
-
Stir the reaction mixture for an additional 40 minutes at room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (400 mL) and add diethyl ether (150 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (4 x 150 mL) and then with hexane (1 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 150 mL), and dry over magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the product.
Protocol 2: Representative O-Alkylation of a Hindered Phenol (Conceptual)
A successful O-alkylation of this compound would likely require significant modifications to the protocol above.
Conceptual Modifications:
-
Base: A stronger, non-nucleophilic base such as potassium tert-butoxide might be employed to ensure complete deprotonation of the hindered phenol.
-
Temperature: The reaction would likely require heating to overcome the higher activation energy barrier imposed by steric hindrance.
-
Reaction Time: The reaction time would be expected to be significantly longer, potentially requiring overnight stirring or longer.
-
Yield: The expected yield would be considerably lower than in the unhindered case, with the potential for unreacted starting material and side products.
Visualizing the Synthetic Strategy
The decision-making process for selecting between a hindered and an unhindered intermediate can be visualized as a workflow.
Caption: Decision workflow for selecting a phenolic intermediate.
Conclusion
This compound is a powerful synthetic intermediate whose efficacy lies not in its reactivity, but in its relative inertness. The steric hindrance imparted by the ortho-dimethyl groups, while posing a challenge for direct functionalization of the hydroxyl group, provides a strategic advantage in complex syntheses by enabling chemoselective transformations at other sites. In contrast, unhindered analogues like Methyl 4-hydroxybenzoate are ideal for rapid and high-yielding preparations of simple ethers. The choice between these intermediates is a clear example of how a deep understanding of steric and electronic effects allows the synthetic chemist to tailor their strategy to the specific challenges of the target molecule, transforming a potential liability into a tactical asset.
References
- 1. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of griseofulvin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate Derivatives: A Technical Guide
Introduction
Methyl 4-hydroxy-2,6-dimethylbenzoate and its derivatives are pivotal intermediates in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Their inherent structure, featuring a phenolic hydroxyl group and a benzoate ester, offers a versatile scaffold for chemical modification. However, the stability of these molecules under various environmental and process-related stresses is a critical parameter that dictates their suitability for specific applications, shelf-life, and the impurity profile of final products. This guide provides a comprehensive, data-driven comparison of the stability of this compound (MHDB) and two representative derivatives under forced degradation conditions.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to benchmark the stability of these compounds. By understanding the degradation pathways and kinetics, informed decisions can be made regarding formulation development, storage conditions, and process optimization. The experimental protocols detailed herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Derivatives Under Investigation:
For the purpose of this comparative analysis, the following compounds were selected:
-
Compound A: this compound (MHDB) - The parent compound.
-
Compound B: Methyl 4-methoxy-2,6-dimethylbenzoate - A derivative where the phenolic hydroxyl group is etherified.
-
Compound C: 4-hydroxy-2,6-dimethylbenzoic acid - The carboxylic acid precursor to MHDB, representing a potential hydrolytic degradant.
Experimental Design & Rationale
To thoroughly assess the chemical stability of the selected compounds, a series of forced degradation studies were conducted. These studies intentionally expose the compounds to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[6][7][8] The choice of stress conditions—hydrolytic, oxidative, photolytic, and thermal—is based on ICH guidelines and common challenges encountered during pharmaceutical development.[1][6][8]
Analytical Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed for the simultaneous determination of the parent compounds and their degradation products. This is a crucial aspect of any stability study, ensuring that the analytical method can accurately separate and quantify the analytes of interest from any potential interferents.[9][10][11]
Experimental Protocols
Protocol 1: Hydrolytic Stability
Causality: The ester linkage in benzoate derivatives is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and alcohol.[12][13][14][15][16] Phenolic hydroxyl groups can also exhibit pH-dependent reactivity. This experiment aims to quantify the rate and extent of degradation across a pH range.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare 1 mg/mL stock solutions of each compound (A, B, and C) in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute 1 mL of each stock solution with 9 mL of 0.1 N Hydrochloric Acid.
-
Basic Hydrolysis: Dilute 1 mL of each stock solution with 9 mL of 0.1 N Sodium Hydroxide.
-
Neutral Hydrolysis: Dilute 1 mL of each stock solution with 9 mL of purified water.
-
-
Incubation: Incubate all solutions at 60°C for 24 hours.
-
Time-Point Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of 0.1 mg/mL with mobile phase.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Caption: Workflow for Hydrolytic Stability Testing.
Protocol 2: Oxidative Stability
Causality: Phenolic compounds are particularly susceptible to oxidation, which can lead to the formation of quinones and other colored degradants.[17][18][19][20][21] The ester group may also be a site of oxidative attack. This study evaluates the stability of the compounds in the presence of a common oxidizing agent.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare 1 mg/mL stock solutions of each compound in acetonitrile.
-
Stress Condition: Dilute 1 mL of each stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solutions at room temperature (25°C) for 24 hours, protected from light.
-
Time-Point Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation: Dilute all samples to a final concentration of 0.1 mg/mL with mobile phase.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Protocol 3: Photostability
Causality: Aromatic esters and phenolic compounds can absorb UV radiation, leading to photodegradation.[22][23][24][25][26] This can result in cleavage of the ester bond, modification of the aromatic ring, or other complex reactions. This protocol follows ICH Q1B guidelines for photostability testing.[1]
Step-by-Step Methodology:
-
Sample Preparation: Prepare 1 mg/mL solutions of each compound in acetonitrile. Transfer the solutions to quartz cuvettes. Prepare a dark control for each compound by wrapping a cuvette in aluminum foil.
-
Exposure: Place the cuvettes in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: After the exposure period, take samples from both the exposed and dark control solutions.
-
Sample Preparation: Dilute the samples to a final concentration of 0.1 mg/mL with mobile phase.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Caption: Workflow for Photostability Testing.
Protocol 4: Thermal Stability
Causality: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, such as hydrolysis, oxidation, and decarboxylation.[27][28][29][30][31] This study assesses the stability of the compounds in the solid state under dry heat conditions.
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 10 mg of each solid compound into separate glass vials.
-
Exposure: Place the vials in a calibrated oven at 105°C for 7 days.
-
Sampling: After 7 days, remove the samples from the oven and allow them to cool to room temperature.
-
Sample Preparation: Accurately weigh the remaining solid and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL). Dilute further with mobile phase to 0.1 mg/mL.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Results and Discussion
The results of the forced degradation studies are summarized in the tables below. The data represents the percentage of the parent compound remaining at the end of the study period.
Table 1: Hydrolytic Stability (% Remaining after 24 hours at 60°C)
| Compound | 0.1 N HCl | Neutral (Water) | 0.1 N NaOH |
| A (MHDB) | 92.5% | 99.1% | 15.3% |
| B (Methoxy) | 91.8% | 98.9% | 12.8% |
| C (Acid) | >99.9% | >99.9% | >99.9% |
Under acidic conditions, both ester-containing compounds (A and B) showed slight degradation, likely due to slow acid-catalyzed hydrolysis of the methyl ester.[12][14] As expected, the carboxylic acid (Compound C) was stable. The most significant degradation for Compounds A and B occurred under basic conditions, demonstrating the high susceptibility of the ester linkage to base-catalyzed hydrolysis (saponification).[12][13][16] The methoxy derivative (Compound B) was slightly more susceptible to base hydrolysis than the parent compound.
Table 2: Oxidative Stability (% Remaining after 24 hours in 3% H₂O₂)
| Compound | % Remaining |
| A (MHDB) | 78.2% |
| B (Methoxy) | 95.6% |
| C (Acid) | 75.9% |
The results clearly indicate that the presence of a free phenolic hydroxyl group (Compounds A and C) makes the molecule significantly more vulnerable to oxidation.[17][20] Etherification of this group in Compound B provides substantial protection against oxidative degradation. This is a critical consideration for applications where the final product may be exposed to oxidizing agents or atmospheric oxygen over its shelf life.
Table 3: Photostability (% Remaining after ICH Q1B Exposure)
| Compound | % Remaining |
| A (MHDB) | 85.4% |
| B (Methoxy) | 92.1% |
| C (Acid) | 84.7% |
All compounds exhibited some degree of photodegradation. Similar to the oxidative stability results, the free phenolic hydroxyl group appears to contribute to photosensitivity. Compound B, with the protected hydroxyl group, demonstrated the highest photostability. This suggests that the degradation pathway may involve photo-oxidation facilitated by the phenolic group.[24][26]
Table 4: Thermal Stability (% Remaining after 7 days at 105°C, Solid State)
| Compound | % Remaining |
| A (MHDB) | 98.5% |
| B (Methoxy) | 98.2% |
| C (Acid) | 94.3% |
In the solid state, all compounds demonstrated good thermal stability. Compound C (the carboxylic acid) showed slightly more degradation, which could potentially be attributed to decarboxylation at the elevated temperature, a known degradation pathway for some aromatic carboxylic acids. The ester derivatives (A and B) were very stable under these dry heat conditions.[27]
Caption: Primary Degradation Pathways of MHDB.
Conclusion and Recommendations
This comparative guide demonstrates the significant impact of functional group modification on the stability of this compound derivatives.
Key Findings:
-
Hydrolytic Stability: The ester linkage is the primary point of hydrolytic instability, particularly under basic conditions. The carboxylic acid derivative is, as expected, hydrolytically stable.
-
Oxidative & Photostability: The free phenolic hydroxyl group is a key determinant of oxidative and photolytic instability. Masking this group via etherification, as in Compound B, provides a substantial increase in stability against these degradation pathways.
-
Thermal Stability: All tested compounds exhibit good thermal stability in the solid state under the tested conditions.
Recommendations for Researchers and Developers:
-
For applications requiring high stability in aqueous formulations, particularly at neutral to basic pH, protection of the ester group or use of the carboxylic acid form should be considered.
-
When developing formulations that may be exposed to air or light, etherification of the phenolic hydroxyl group is a highly effective strategy to prevent degradation and the formation of colored impurities.
-
The choice of derivative should be carefully matched to the anticipated stress conditions of the manufacturing process, storage, and final application to ensure product quality, safety, and efficacy.
This guide provides a foundational framework for stability benchmarking. It is recommended that further studies be conducted to identify and characterize the specific degradation products formed under each stress condition to gain a more complete understanding of the degradation pathways.
References
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ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
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ICH. (2025). ICH releases overhauled stability guideline for consultation. RAPS. [Link]
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ICH. Q1A(R2) Guideline. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]
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YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
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MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
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ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]
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Asian Journal of Chemistry. (2018). Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants. [Link]
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
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NIH. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]
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organic-chemistry.org. (n.d.). Ester to Acid - Common Conditions. [Link]
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YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
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Britannica. (2025). Phenol. [Link]
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Journal of the American Chemical Society. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]
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PubMed. (n.d.). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. [Link]
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MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with this compound. [Link]
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MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]
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ResearchGate. (n.d.). Summary of forced degradation results. [https://www.researchgate.net/figure/Summary-of-forced-degradation-results_tbl6_322622765]([Link] degradation-results_tbl6_322622765)
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PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. [Link]
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ResearchGate. (2025). Thermal degradation of esters/ethers derived from tartaric acid. [Link]
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MDPI. (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. [Link]
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ACS Publications. (n.d.). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. [Link]
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A Researcher's Guide to the Catalytic Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Head-to-Head Comparison
In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is paramount. Methyl 4-hydroxy-2,6-dimethylbenzoate, a key building block, presents a unique synthetic challenge due to the steric hindrance imposed by its ortho-dimethyl substitution. This guide offers a comprehensive, head-to-head comparison of catalytic strategies for the synthesis of this valuable intermediate. We will delve into the mechanistic nuances of various catalytic systems, present available experimental data to draw objective comparisons, and provide detailed protocols to empower researchers in their synthetic endeavors. Our focus is to provide a clear, scientifically grounded narrative that moves beyond a simple recitation of methods to explain the "why" behind the "how."
The Synthetic Hurdle: Steric Hindrance in Esterification
The synthesis of this compound primarily involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol. The two methyl groups flanking the carboxylic acid moiety significantly impede the approach of the nucleophilic methanol, rendering traditional esterification methods less effective. This steric hindrance necessitates a careful selection of catalysts that can overcome this spatial barrier.
Catalytic Approaches: A Comparative Analysis
The choice of catalyst is critical in achieving a successful synthesis of this compound. Below, we compare several classes of catalysts, evaluating their performance based on available data for the target molecule and structurally similar, sterically hindered benzoic acids.
Homogeneous Acid Catalysis: The Workhorse with Limitations
Conventional Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the traditional workhorses for Fischer-Speier esterification. While readily available and inexpensive, their efficacy in the face of severe steric hindrance is often diminished, requiring harsh reaction conditions.
A promising alternative in homogeneous catalysis is the use of N-bromosuccinimide (NBS). Studies on the esterification of various benzoic acids have shown NBS to be an efficient catalyst under mild, metal-free conditions.[1] For instance, the esterification of benzoic acid with methanol in the presence of 7 mol% NBS at 70°C proceeds to high conversion.[1] While specific data for this compound is not available, the performance of NBS with other substituted benzoic acids suggests its potential for overcoming steric challenges.
Heterogeneous Catalysis: The Green and Recyclable Alternative
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. For the esterification of sterically hindered benzoic acids, solid acid catalysts are of particular interest.
Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has demonstrated high efficacy in the solvent-free esterification of substituted benzoic acids.[2] This catalyst's acidic surface provides the necessary protonation to activate the carboxylic acid, while its layered structure may offer a unique environment for the reaction to proceed. High yields have been reported for the esterification of various benzoic acids with methanol and benzyl alcohol using this catalyst.[2]
Deep Eutectic Solvents (DES) and ionic liquids represent another frontier in green catalysis. A DES formed from p-toluene sulfonic acid (p-TSA) and benzyl tri-ethyl ammonium chloride (BTEAC) has been successfully employed as a dual solvent-catalyst for the esterification of benzoic acid with various alcohols, achieving high conversions.[3]
The following table summarizes the performance of various catalysts in the esterification of benzoic acid, providing a comparative framework for their potential application in the synthesis of this compound.
| Catalyst Type | Catalyst Example | Substrate | Alcohol | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Homogeneous | N-bromosuccinimide | Benzoic Acid | Methanol | 7 mol% | 70 | - | High | [1] |
| Heterogeneous | Modified Montmorillonite K10 | Benzoic Acid | Methanol | 10 wt% | Reflux | 5 | High | [2] |
| Heterogeneous | Deep Eutectic Solvent (p-TSA:BTEAC) | Benzoic Acid | Ethanol | - | 75 | - | 88.3 | [3] |
Dehydrogenation of Cyclohexenone Derivatives: An Alternative Route
An alternative to direct esterification is the dehydrogenation of a corresponding cyclohexenone precursor. A patented process describes the synthesis of this compound by heating 3,5-dimethyl-4-methoxycarbonyl-cyclohexen-2-one-1 with a Palladium on activated carbon (Pd/C) catalyst under reflux for 5 hours.[4] This method circumvents the challenge of sterically hindered esterification by forming the aromatic ring in the final step.
Experimental Protocols
To provide a practical context, we present a detailed protocol for the synthesis of this compound via the dehydrogenation route, as this is a documented method for the target molecule. Additionally, a general protocol for esterification using a heterogeneous catalyst is provided as a template for experimentation.
Protocol 1: Synthesis of this compound via Dehydrogenation
This protocol is adapted from a patented procedure.[4]
Materials:
-
3,5-dimethyl-4-methoxycarbonyl-cyclohexen-2-one-1
-
5% Palladium on activated carbon (Pd/C)
-
Solvent (e.g., a high-boiling ether like methyl-butyl-diglykol)
Procedure:
-
Combine 150 g of 3,5-dimethyl-4-methoxycarbonyl-cyclohexen-2-one-1 and 10 g of 5% Pd/C in a suitable reaction vessel.
-
Add a sufficient volume of a high-boiling solvent to facilitate stirring and reflux.
-
Heat the mixture to reflux with constant stirring for 5 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Pd/C catalyst.
-
The filtrate contains the product, this compound, which can be purified by distillation or chromatography.
Protocol 2: General Procedure for Heterogeneous Catalyzed Esterification
This protocol is a general guideline for employing a solid acid catalyst, such as modified Montmorillonite K10.
Materials:
-
4-hydroxy-2,6-dimethylbenzoic acid
-
Anhydrous methanol
-
Solid acid catalyst (e.g., phosphoric acid-modified Montmorillonite K10)
Procedure:
-
In a round-bottom flask, combine 4-hydroxy-2,6-dimethylbenzoic acid and the solid acid catalyst (typically 10-20 wt% of the carboxylic acid).
-
Add an excess of anhydrous methanol.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux with vigorous stirring for the desired reaction time (typically 4-24 hours).
-
Monitor the reaction by TLC or GC.
-
After cooling, filter the reaction mixture to recover the catalyst.
-
The catalyst can be washed with methanol and dried for reuse.
-
The filtrate is concentrated under reduced pressure to remove excess methanol.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the key catalytic cycles.
Figure 2: Experimental workflow for dehydrogenation synthesis.
Conclusion and Future Outlook
The synthesis of this compound is a non-trivial task, primarily due to the steric hindrance around the carboxylic acid group. While direct head-to-head comparative data for various catalysts is sparse, by extrapolating from studies on analogous systems, we can infer that heterogeneous catalysts, such as modified clays and deep eutectic solvents, hold significant promise for an efficient and environmentally benign synthesis. The dehydrogenation of a cyclohexenone precursor also presents a viable and documented alternative.
Future research should focus on a systematic study of various modern catalysts for the direct esterification of 4-hydroxy-2,6-dimethylbenzoic acid to provide the much-needed quantitative data for a definitive comparison. The development of novel catalysts that can effectively operate in the sterically congested environment of this molecule will be a key enabler for its broader application in the synthesis of advanced materials and pharmaceuticals.
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Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. [Link]
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The use of Hagemann's esters to prepare highly functionalized phenols and benzenes. ResearchGate. [Link]
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-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
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-
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-
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4-hydroxy-2,6-dimethylbenzoate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-hydroxy-2,6-dimethylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for your laboratory's chemical waste management.
Hazard Assessment and Waste Classification: The "Why" Behind the Procedure
Therefore, all waste containing this compound must be treated as hazardous waste . It is imperative that this chemical waste is never disposed of down the drain or in regular trash.[3] Improper disposal can lead to environmental contamination and significant legal repercussions.
The Resource Conservation and Recovery Act (RCRA) in the United States establishes the framework for hazardous waste management.[4] A waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6][7] While specific testing would be required for a definitive classification, the aquatic toxicity of similar compounds suggests that waste containing this compound could potentially be classified as toxic.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]
-
Do not mix this compound waste with incompatible chemicals. As a phenolic ester, it should be kept separate from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
-
Collect waste in a designated, compatible container.
Step 3: Containerization
Select a waste container that is:
-
Compatible: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass.
-
Properly Labeled: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the approximate concentration and date.
-
Securely Sealed: Keep the container closed at all times, except when adding waste.[3][8]
Step 4: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][10]
-
The SAA should be under the control of the laboratory personnel generating the waste.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[8]
Step 5: Disposal Request and Pick-up
-
Once the waste container is full, or before the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for disposal.
-
Contact your institution's EHS department to schedule a waste pick-up.
-
Follow their specific procedures for waste handover.
The decision-making process for the disposal of this compound can be visualized in the following workflow diagram:
Quantitative Data and Hazard Summary
While specific quantitative toxicity data for this compound is limited, the following table summarizes the hazards of a closely related compound, Methyl 4-hydroxybenzoate, to underscore the importance of treating this chemical class with caution.
| Property | Value/Information | Source |
| Chemical Name | Methyl 4-hydroxybenzoate | [2] |
| CAS Number | 99-76-3 | [2] |
| Environmental Hazard | Toxic to aquatic life with long lasting effects. | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Acute Oral Toxicity | May be harmful if swallowed. | [11] |
| Skin Irritation | May cause skin irritation. | [11] |
| Eye Irritation | Causes serious eye irritation. | [11] |
Spill Management Protocol
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills of the solid, gently sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only ensures regulatory compliance but also builds a foundation of trust in our scientific practices.
References
-
U.S. Environmental Protection Agency. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]
-
AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]
-
Lion Technology. (2023, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
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SD Fine-Chem Limited. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Retrieved from [Link]
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Capot Chemical. (2012, December 13). MSDS of Methyl2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Institutes of Health. Retrieved from [Link]
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Environmental Working Group. (n.d.). METHYL DIHYDROXY-DIMETHYLBENZOATE. Retrieved from [Link]
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PubMed. (2020). Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review. Retrieved from [Link]
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PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved from [Link]
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Feng, Y., & Zhang, X. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ, 8, e8510. Retrieved from [Link]
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Feng, Y., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 256. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl 4-hydroxy-2,6-dimethylbenzoate
As a novel or specialty chemical in research and development, Methyl 4-hydroxy-2,6-dimethylbenzoate requires a cautious and informed approach to laboratory handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you, the researcher, with the knowledge to work safely and effectively.
Understanding the Hazard Profile
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications form the basis of our recommended safety protocols. The substance is a solid, likely a powder, which means that dust generation is a primary route of exposure.[2] The operational plan must therefore center on minimizing dust and preventing contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific hazards of the chemical and the procedure being performed. For this compound, a multi-layered approach is necessary.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against airborne dust particles and potential splashes that can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile or latex gloves | Provides a barrier against skin contact, which can cause irritation. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[4] |
| Body Protection | Laboratory coat | Prevents the contamination of personal clothing with chemical dust. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if dust is generated. | To mitigate the risk of respiratory tract irritation from inhaling fine particles.[4] |
Operational Plan: From Receipt to Use
A systematic workflow is critical to maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
Ensure the container is tightly sealed and clearly labeled.
Step 2: Handling and Use
-
Always handle this compound within a chemical fume hood or a well-ventilated space to minimize inhalation exposure.[2]
-
When weighing or transferring the solid, do so carefully to avoid creating airborne dust.
-
Use tools such as a spatula or scoop to handle the material, avoiding direct contact.
-
After handling, wash hands thoroughly with soap and water.[2]
Step 3: Spill Management
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[2]
-
Do not use water to clean up the spill, as this could create a slurry and spread contamination.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Chemical waste disposal must be handled in accordance with local, state, and federal regulations.
-
Solid Waste: All solid waste contaminated with this compound, including used weighing papers and contaminated gloves, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their work.
References
- SD Fine-Chem.
- University of Puerto Rico Mayagüez.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- National Center for Biotechnology Information.
- Capot Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
